Dihydro-N-Caffeoyltyramine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals Abstract Dihydro-N-caffeoyltyramine, a phenolic amide found in select plant species, has garnered significant interest within the scientific community due t...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro-N-caffeoyltyramine, a phenolic amide found in select plant species, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antifungal activities. This technical guide provides a comprehensive overview of the natural sources of Dihydro-N-caffeoyltyramine, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of Dihydro-N-Caffeoyltyramine
Dihydro-N-caffeoyltyramine has been identified as a natural constituent of the root bark of Lycium chinense Miller, commonly known as the Goji berry or wolfberry plant[1]. While this is the most prominently cited source, related N-caffeoyltyramine compounds are more broadly distributed in the plant kingdom. The trans-isomer, N-trans-caffeoyltyramine, is found in a variety of plants, including:
Cannabis sativa(Hemp): Primarily concentrated in the seeds and hull[2][3].
Tribulus terrestris(Puncture Vine): Present in the fruits of the plant[4].
Crinum asiaticumvar. sinicum : Isolated from the bulbs[5].
The distribution of these compounds can vary significantly between different plant tissues[2]. For instance, in Lycium chinense, the root bark is the primary location for these phenolic amides[2].
Isolation and Purification Protocols
The isolation of Dihydro-N-caffeoyltyramine from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized experimental protocol based on methodologies reported for phenolic amides from Lycium chinense and other plant materials.
Dihydro-N-Caffeoyltyramine: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals Introduction Dihydro-N-Caffeoyltyramine, also known as N-trans-caffeoyltyramine, is a phenolic amide demonstrating significant antioxidant properties. This...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-N-Caffeoyltyramine, also known as N-trans-caffeoyltyramine, is a phenolic amide demonstrating significant antioxidant properties. This technical guide provides an in-depth overview of its antioxidant capabilities, detailing its mechanisms of action, summarizing available quantitative data, and outlining relevant experimental protocols. The information is intended to support research and development efforts in the fields of pharmacology, drug discovery, and nutritional science.
Core Antioxidant Mechanisms
Dihydro-N-Caffeoyltyramine exerts its antioxidant effects through a combination of direct radical scavenging and indirect cellular mechanisms. Its chemical structure, featuring a catechol group, is crucial for its ability to donate hydrogen atoms or electrons to neutralize free radicals[1]. The antioxidant capacity of this compound is considered comparable to that of quercetin, a well-established antioxidant flavonoid[1].
Direct Radical Scavenging
The primary mechanism of direct antioxidant action involves the donation of a hydrogen atom from the hydroxyl groups on the caffeoyl moiety to stabilize free radicals. This process is characteristic of phenolic antioxidants and is a key contributor to its ability to neutralize reactive oxygen species (ROS).
Indirect Cellular Antioxidant Effects
Beyond direct radical scavenging, Dihydro-N-Caffeoyltyramine modulates cellular signaling pathways involved in the endogenous antioxidant response. Notably, it has been shown to influence the MAPK and Nrf2 signaling pathways.
MAPK Signaling Pathway: Dihydro-N-Caffeoyltyramine has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), key components of the MAPK signaling pathway. This pathway is activated by oxidative stress and can lead to both pro-survival and pro-apoptotic effects[2]. By inhibiting ERK and JNK phosphorylation, Dihydro-N-Caffeoyltyramine can attenuate the downstream inflammatory and apoptotic responses triggered by oxidative stress.
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, this association is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes. While the precise mechanism of interaction is still under investigation, it is proposed that Dihydro-N-Caffeoyltyramine may facilitate the dissociation of Nrf2 from Keap1, leading to the upregulation of endogenous antioxidant defenses.
Quantitative Antioxidant Data
The following tables summarize the available quantitative data on the antioxidant properties of Dihydro-N-Caffeoyltyramine. It is important to note that while the compound shows strong antioxidant potential, comprehensive quantitative data from a wide range of standardized chemical assays on the pure compound is still emerging.
No specific IC50 values for Dihydro-N-Caffeoyltyramine in DPPH, ABTS, FRAP, and CUPRAC chemical assays were available in the provided search results. The antioxidant activity of extracts rich in this compound suggests its significant contribution to their overall capacity.
Quantitative data on the percentage increase of antioxidant enzymes (SOD, CAT, GSH) and the percentage decrease of the lipid peroxidation marker (MDA) following treatment with pure Dihydro-N-Caffeoyltyramine were not available in the provided search results. However, studies on related compounds and extracts containing it indicate a positive modulatory effect on these markers.
Experimental Protocols
Detailed experimental protocols for the application of antioxidant assays specifically to Dihydro-N-Caffeoyltyramine are not extensively documented in the available literature. The following sections provide generalized protocols for key antioxidant assays that are commonly used to evaluate compounds like Dihydro-N-Caffeoyltyramine. Researchers should adapt these protocols based on the specific properties of the compound and their experimental objectives.
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.
Sample Preparation: Dissolve Dihydro-N-Caffeoyltyramine in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions of the stock solution.
Assay Procedure:
Add a specific volume of the DPPH solution to each well of a 96-well plate.
Add an equal volume of the Dihydro-N-Caffeoyltyramine dilutions to the respective wells.
Include a blank (solvent) and a positive control (e.g., ascorbic acid or Trolox).
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
Measure the absorbance at 517 nm using a microplate reader.
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decolorization of the solution.
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
Sample Preparation: Prepare a stock solution and serial dilutions of Dihydro-N-Caffeoyltyramine as described for the DPPH assay.
Assay Procedure:
Add a specific volume of the diluted ABTS•+ solution to each well of a 96-well plate.
Add a small volume of the Dihydro-N-Caffeoyltyramine dilutions to the respective wells.
Include a blank and a positive control.
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
Measure the absorbance at 734 nm.
Calculation: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit intracellular ROS generation in a cell-based model.[4]
Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well plate and allow them to adhere.[4]
Loading with Probe: Load the cells with a fluorescent probe that is sensitive to oxidation, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4]
Treatment: Treat the cells with various concentrations of Dihydro-N-Caffeoyltyramine.[4]
Induction of Oxidative Stress: Induce oxidative stress by adding a radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[4]
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader. The antioxidant activity is inversely proportional to the fluorescence intensity.[4]
Calculation: Calculate the CAA value, which represents the percentage of inhibition of ROS formation.
Lipid Peroxidation Inhibition Assay (TBARS Assay)
This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.
Sample Preparation: Prepare a lipid-rich sample, such as a brain homogenate or liposomes.
Induction of Lipid Peroxidation: Induce lipid peroxidation using an oxidizing agent (e.g., FeSO4 and H2O2).
Treatment: Add different concentrations of Dihydro-N-Caffeoyltyramine to the reaction mixture.
TBA Reaction: Stop the peroxidation reaction and add TBA reagent. Heat the mixture to allow the formation of the MDA-TBA adduct.
Measurement: Measure the absorbance of the colored product at approximately 532 nm.
Calculation: Calculate the percentage of inhibition of lipid peroxidation for each concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Antioxidant mechanisms of Dihydro-N-Caffeoyltyramine.
Figure 2: Inhibition of MAPK signaling by Dihydro-N-Caffeoyltyramine.
Figure 3: Activation of the Nrf2 pathway by Dihydro-N-Caffeoyltyramine.
Figure 4: Experimental workflow for antioxidant assessment.
Conclusion
Dihydro-N-Caffeoyltyramine is a promising natural compound with multifaceted antioxidant properties. Its ability to directly scavenge free radicals, coupled with its capacity to modulate key cellular signaling pathways like MAPK and Nrf2, underscores its potential for therapeutic applications in conditions associated with oxidative stress. Further research is warranted to fully elucidate its quantitative antioxidant capacity across a range of standardized assays and to explore its efficacy in more complex biological systems. The provided information aims to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding and application of this potent antioxidant.
Unraveling the Antifungal Action of Dihydro-N-Caffeoyltyramine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Dihydro-N-Caffeoyltyramine (DHCT), a phenolic amide isolated from the root bark of Lycium chinense Miller, has emerged as a compound of interest due to its...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Dihydro-N-Caffeoyltyramine (DHCT), a phenolic amide isolated from the root bark of Lycium chinense Miller, has emerged as a compound of interest due to its noted antioxidative and antifungal properties.[1] While research has delved into its anti-inflammatory effects, the precise mechanisms underlying its antifungal activity remain a developing area of scientific inquiry. This technical guide synthesizes the current understanding and outlines potential mechanisms of action based on related compounds and general principles of antifungal research, providing a framework for future investigation.
Core Antifungal Action: Postulated Mechanisms
Direct experimental evidence detailing the antifungal mechanism of Dihydro-N-Caffeoyltyramine is limited in the currently available scientific literature. However, based on the known antifungal effects of related phenolic compounds and general fungal biology, several key mechanisms can be postulated. These likely involve a multi-pronged attack on fungal cells, encompassing cell wall disruption, induction of oxidative stress, and triggering of programmed cell death.
Disruption of Fungal Cell Wall Integrity
The fungal cell wall is a crucial structure for maintaining cell shape, osmotic stability, and as a barrier against environmental stresses.[2] Many antifungal agents target the synthesis or integrity of this wall. It is plausible that Dihydro-N-Caffeoyltyramine interacts with and disrupts the fungal cell wall, leading to cell lysis and death.
Hypothesized Signaling Pathway for Cell Wall Disruption:
Caption: Hypothesized interaction of DHCT with the fungal cell wall, leading to cell wall stress and subsequent cell death pathways.
Induction of Reactive Oxygen Species (ROS)
A common mechanism of action for many antifungal compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS) within the fungal cell.[3][4][5] ROS, such as superoxide anions and hydrogen peroxide, can damage cellular components including lipids, proteins, and DNA, ultimately leading to cell death.[3][4] The antioxidant properties of DHCT in mammalian cells suggest it can modulate oxidative stress, and it may have a pro-oxidant effect in fungal cells.
Potential ROS-Mediated Antifungal Pathway:
Caption: Postulated pathway of DHCT inducing oxidative stress and apoptosis in fungal cells via mitochondrial targeting.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a controlled process that can be triggered in fungi by various stressors, including antifungal agents.[6][7] Research on the related compound, N-caffeoyltyramine, has shown it can induce apoptosis in cancer cells through the activation of caspase-3.[8][9] It is conceivable that Dihydro-N-Caffeoyltyramine could trigger a similar apoptotic cascade in fungal cells.
Generalized Apoptotic Pathway in Fungi:
Caption: A potential apoptotic pathway initiated by DHCT-induced cellular stress in fungal cells.
Quantitative Data Summary
As of this writing, there is a lack of published, peer-reviewed studies presenting specific quantitative data on the antifungal activity of Dihydro-N-Caffeoyltyramine. To facilitate future research and provide a template for data presentation, the following tables are proposed for structuring such findings.
Table 1: Minimum Inhibitory Concentrations (MIC) of Dihydro-N-Caffeoyltyramine against Various Fungal Strains
Fungal Species
Strain
MIC (µg/mL)
Reference Compound MIC (µg/mL)
Candida albicans
ATCC 90028
Data Needed
Fluconazole: Data Needed
Aspergillus flavus
ATCC 204304
Data Needed
Amphotericin B: Data Needed
Cryptococcus neoformans
H99
Data Needed
Amphotericin B: Data Needed
Trichophyton rubrum
Clinical Isolate
Data Needed
Terbinafine: Data Needed
Table 2: Inhibition of Fungal Biofilm Formation by Dihydro-N-Caffeoyltyramine
Fungal Species
Concentration (µg/mL)
Biofilm Inhibition (%)
Candida albicans
Data Needed
Data Needed
Data Needed
Data Needed
Aspergillus fumigatus
Data Needed
Data Needed
Data Needed
Data Needed
Detailed Methodologies for Key Experiments
To ensure reproducibility and standardization in the investigation of Dihydro-N-Caffeoyltyramine's antifungal properties, the following detailed experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of Dihydro-N-Caffeoyltyramine that inhibits the visible growth of a fungal strain.
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
96-well microtiter plates
Spectrophotometer (for endpoint reading)
Dimethyl sulfoxide (DMSO) for dissolving DHCT
Protocol:
Prepare a stock solution of DHCT in DMSO.
Perform serial two-fold dilutions of DHCT in RPMI-1640 medium in the wells of a 96-well plate. The final concentrations should typically range from 0.125 to 512 µg/mL.
Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10^5 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for filamentous fungi.
Inoculate each well with the fungal suspension. Include a growth control (no DHCT) and a sterility control (no inoculum).
Incubate the plates at 35°C for 24-48 hours.
The MIC is determined as the lowest concentration of DHCT at which there is a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control, as determined visually or spectrophotometrically.
Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the intracellular accumulation of ROS in fungal cells upon treatment with Dihydro-N-Caffeoyltyramine.
Culture fungal cells to the mid-logarithmic phase.
Treat the fungal cells with various concentrations of DHCT for a specified time.
Harvest and wash the cells with PBS.
Incubate the cells with DCFH-DA (typically 10 µM) in the dark for 30-60 minutes at 37°C.
Wash the cells to remove excess probe.
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~525 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates higher intracellular ROS levels.
An In-Depth Technical Guide to Dihydro-N-Caffeoyltyramine: Discovery, History, and Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals Abstract Dihydro-N-Caffeoyltyramine (DHCT), a phenolic amide first isolated from the root bark of Lycium chinense, has emerged as a compound of significant...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro-N-Caffeoyltyramine (DHCT), a phenolic amide first isolated from the root bark of Lycium chinense, has emerged as a compound of significant interest within the scientific community. Initially recognized for its potent antioxidant and antifungal properties, subsequent research has unveiled its multifaceted role as a modulator of inflammatory pathways. This technical guide provides a comprehensive overview of the discovery and history of DHCT, with a detailed exploration of its mechanism of action, particularly its inhibitory effects on the cyclooxygenase-2 (COX-2) signaling cascade. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided to facilitate further research and development. Diagrams generated using the DOT language illustrate the intricate signaling pathways and experimental workflows associated with DHCT's biological activity.
Discovery and History
Dihydro-N-Caffeoyltyramine, a novel phenolic amide, was first identified and isolated from the root bark of Lycium chinense Miller, a plant with a long history of use in traditional Asian medicine. The initial discovery highlighted its significant antioxidative and anti-fungal capabilities. Structurally, DHCT is characterized by a catechol group, which is crucial for its biological activities. It is a derivative of N-caffeoyltyramine, with the distinction of a saturated propionyl linkage to the tyramine moiety.
Biological Activities and Quantitative Data
DHCT exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied. Research has demonstrated its ability to down-regulate the expression of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2). The following tables summarize the key quantitative data associated with the biological effects of DHCT and its close analogue, N-trans-caffeoyltyramine.
Table 2: Qualitative and Dose-Dependent Effects of Dihydro-N-Caffeoyltyramine on Inflammatory Markers.
Mechanism of Action: Inhibition of the COX-2 Pathway
DHCT exerts its anti-inflammatory effects primarily through the downregulation of COX-2 expression. This is achieved by targeting key transcription factors and upstream signaling kinases. Phorbol 12-myristate 13-acetate (PMA), a potent activator of protein kinase C (PKC), is often used to induce COX-2 expression in cellular models. DHCT has been shown to counteract these PMA-induced effects.
The inhibitory mechanism of DHCT involves the suppression of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways.[2] By inhibiting the phosphorylation and subsequent activation of ERK and JNK, DHCT prevents the activation of downstream transcription factors, namely activator protein-1 (AP-1) and CCAAT/enhancer-binding protein (C/EBP).[2] AP-1, a heterodimer typically composed of c-Jun and c-Fos, and C/EBPβ are critical for the transcriptional activation of the COX-2 gene. The suppression of these transcription factors by DHCT leads to a marked decrease in COX-2 mRNA and protein levels, ultimately resulting in the reduced production of prostaglandin E2 (PGE2), a key mediator of inflammation.[2]
Dihydro-N-Caffeoyltyramine: A Technical Whitepaper on its Synthesis, Biological Activity, and Relationship to Tyramine
For Researchers, Scientists, and Drug Development Professionals Abstract Dihydro-N-Caffeoyltyramine (DHCT) is a phenolic amide naturally occurring in various plants, notably in the root bark of Lycium chinense. Structura...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro-N-Caffeoyltyramine (DHCT) is a phenolic amide naturally occurring in various plants, notably in the root bark of Lycium chinense. Structurally, it is an amide conjugate of dihydrocaffeic acid and the biogenic amine tyramine. This relationship to tyramine, a direct precursor in its biosynthesis, underpins its formation in plants. DHCT has garnered significant scientific interest due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, and anti-fungal properties. This technical guide provides an in-depth overview of the current knowledge on Dihydro-N-Caffeoyltyramine, with a focus on its synthesis, mechanism of action in key signaling pathways, and its biochemical relationship to tyramine. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
Phenolic amides are a class of naturally occurring compounds that have demonstrated a wide range of biological activities. Among these, Dihydro-N-Caffeoyltyramine stands out for its potential therapeutic applications. Its structural similarity to other well-studied phenolic compounds and its direct biosynthetic link to tyramine make it a compelling subject for research in drug discovery and development. This document aims to consolidate the current technical knowledge regarding DHCT, providing a resource for researchers actively engaged in the study of this and related molecules.
Physicochemical Properties and Synthesis
Dihydro-N-Caffeoyltyramine is chemically known as 3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide[1]. Its molecular formula is C₁₇H₁₉NO₄, with a molecular weight of 301.34 g/mol [1].
The biosynthesis of Dihydro-N-Caffeoyltyramine is intrinsically linked to the metabolism of the amino acid tyrosine. Tyramine, the direct precursor, is formed via the decarboxylation of tyrosine. The caffeoyl moiety is derived from the phenylpropanoid pathway, starting with the deamination of L-phenylalanine to form cinnamic acid, which is then hydroxylated to p-coumaric acid and subsequently to caffeic acid. The synthesis of N-caffeoyltyramines is catalyzed by tyramine N-hydroxycinnamoyl transferase (THT), which facilitates the condensation of a hydroxycinnamoyl-CoA ester (like caffeoyl-CoA) with tyramine. While the specific enzymes for the reduction of the double bond in the caffeoyl moiety to form the dihydro derivative are not fully elucidated in all plant species, it is understood to be a subsequent step in the biosynthetic pathway.
Application Notes and Protocols for the HPLC Analysis of Dihydro-N-Caffeoyltyramine
These application notes provide a comprehensive protocol for the identification and quantification of Dihydro-N-Caffeoyltyramine in various sample matrices, particularly from plant extracts. The methodology is intended f...
Author: BenchChem Technical Support Team. Date: November 2025
These application notes provide a comprehensive protocol for the identification and quantification of Dihydro-N-Caffeoyltyramine in various sample matrices, particularly from plant extracts. The methodology is intended for researchers, scientists, and professionals involved in drug development and natural product analysis.
Introduction
Dihydro-N-Caffeoyltyramine, a phenolic amide, is a naturally occurring compound found in various plant species. It belongs to the class of hydroxycinnamic acid amides and is recognized for its diverse biological activities, including antioxidant and neuroprotective effects. Accurate and reliable quantification of Dihydro-N-Caffeoyltyramine is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive method for the analysis of such phytochemicals.
This document outlines a detailed protocol for the HPLC analysis of Dihydro-N-Caffeoyltyramine, including sample preparation, chromatographic conditions, and method validation parameters.
Water (HPLC grade, preferably deionized and filtered)
Phosphoric acid or Formic acid (analytical grade)
Sample Extraction Solvents:
Methanol or Ethanol (analytical grade)
Chloroform (analytical grade)
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)
A standard HPLC system equipped with the following components is required:
Degasser
Quaternary or Binary Pump
Autosampler
Column Oven
UV-Vis or Photodiode Array (PDA) Detector
The following table summarizes the recommended HPLC conditions for the analysis of Dihydro-N-Caffeoyltyramine. These parameters may be optimized for specific matrices or instrumentation.
Parameter
Recommended Condition
HPLC Column
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase
A: Deionized water with 0.1% phosphoric acid (or formic acid), pH adjusted to ~3.0B: Acetonitrile
Gradient Elution
0-5 min: 15% B5-25 min: 15-70% B (linear gradient)25-30 min: 70% B30.1-35 min: 15% B (column re-equilibration)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
280 nm and 320 nm (PDA detector recommended for spectral analysis)
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dihydro-N-Caffeoyltyramine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight and then grind it into a fine powder.
Extraction:
Accurately weigh about 1.0 g of the powdered plant material into a flask.
Add 50 mL of methanol (or 70% ethanol).
Perform extraction using ultrasonication for 30-60 minutes or maceration with shaking for 24 hours at room temperature.
Filtration and Concentration:
Filter the extract through Whatman No. 1 filter paper.
The extraction can be repeated two more times to ensure complete recovery.
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
Perform liquid-liquid extraction using a non-polar solvent like chloroform to remove interfering non-polar compounds.
The aqueous layer containing Dihydro-N-Caffeoyltyramine can be further processed.
Final Sample Preparation:
Re-dissolve the dried extract (or the processed aqueous layer) in a known volume of the mobile phase (initial conditions).
Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
Parameter
Typical Acceptance Criteria
Linearity
Correlation coefficient (r²) > 0.999 for the calibration curve.
Accuracy (Recovery)
95-105% recovery of spiked analyte in a sample matrix.
Precision (RSD)
Repeatability (intra-day) and intermediate precision (inter-day) with a Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD)
Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)
Signal-to-noise ratio of 10:1.
Specificity
The peak of Dihydro-N-Caffeoyltyramine should be well-resolved from other components in the sample matrix. Peak purity can be assessed using a PDA detector.
Robustness
The method should be insensitive to small, deliberate variations in parameters like mobile phase composition, pH, flow rate, and column temperature.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured manner.
Table 1: Calibration Curve Data for Dihydro-N-Caffeoyltyramine
Concentration (µg/mL)
Peak Area (mAU*s)
1
[Example Value]
5
[Example Value]
10
[Example Value]
25
[Example Value]
50
[Example Value]
100
[Example Value]
Table 2: System Suitability Test (SST) Results
Parameter
Acceptance Criteria
Observed Value
Tailing Factor (T)
T ≤ 2
[Value]
Theoretical Plates (N)
N > 2000
[Value]
RSD of Peak Area (%)
≤ 1.0%
[Value]
RSD of Retention Time (%)
≤ 1.0%
[Value]
Table 3: Quantification of Dihydro-N-Caffeoyltyramine in a Sample
Sample ID
Weight of Sample (g)
Final Volume (mL)
Peak Area
Amount (mg/g of sample)
Sample A
1.02
10
[Value]
[Calculated Value]
Sample B
0.98
10
[Value]
[Calculated Value]
Visualizations
Caption: Workflow for the HPLC analysis of Dihydro-N-Caffeoyltyramine.
Application
Application Note: Quantitative Analysis of Dihydro-N-Caffeoyltyramine in Plant Extracts
Audience: Researchers, scientists, and drug development professionals. Introduction Dihydro-N-Caffeoyltyramine (DHCT) is a phenolic amide compound that has been isolated from various plant sources, notably the root bark...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydro-N-Caffeoyltyramine (DHCT) is a phenolic amide compound that has been isolated from various plant sources, notably the root bark of Lycium chinense (Goji berry).[1][2] This molecule has garnered significant interest within the scientific community due to its potent biological activities, including antioxidant, anti-fungal, and significant anti-inflammatory properties.[2] Specifically, DHCT has been shown to down-regulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, by inhibiting the C/EBP and AP-1 transcription factors.[2] Given its therapeutic potential, accurate and robust quantitative analysis of DHCT in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research.
This document provides detailed protocols for the quantitative analysis of DHCT using modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation: Abundance in Plant Species
While quantitative data for Dihydro-N-Caffeoyltyramine is emerging, data for the closely related and more commonly measured N-trans-caffeoyltyramine is more widely available. The analytical methods described herein are suitable for both compounds. The following table summarizes the content of N-trans-caffeoyltyramine found in different plant species, providing a reference for expected concentration ranges.
A generalized workflow for the analysis is presented below, followed by detailed protocols for sample preparation and specific analytical techniques.
Fig 1. General workflow for DHCT quantification.
Protocol: Sample Preparation from Plant Material
This protocol outlines the extraction of DHCT and other phenolic amides from a dried plant matrix.
Drying and Homogenization: Dry the collected plant material (e.g., root bark, leaves, seeds) at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh) to ensure homogeneity and increase the surface area for extraction.
Solvent Extraction:
Weigh approximately 1.0 g of the powdered plant material into a flask.
Add 20 mL of an appropriate solvent. 60-80% ethanol is a common choice for extracting polyphenols.[1][5]
Extract the sample using a suitable method such as ultrasonication for 30-60 minutes or reflux extraction for 1-2 hours.[5]
Filtration and Concentration:
Allow the mixture to cool to room temperature and filter it through Whatman No. 1 filter paper or a similar grade to remove solid plant debris.
Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Sample Reconstitution and Cleanup:
Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of the initial mobile phase to be used for chromatographic analysis.
For cleaner samples, especially for LC-MS/MS analysis, a Solid-Phase Extraction (SPE) step can be employed using a C18 cartridge to remove interfering compounds.[6]
Filter the final solution through a 0.22 or 0.45 µm syringe filter before injection into the analytical instrument.
Protocol: Quantitative Analysis by HPLC-UV/DAD
High-Performance Liquid Chromatography with a UV or Diode-Array Detector is a robust and widely available technique for quantification.[1]
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7][8]
Mobile Phase: A gradient elution is typically used.
Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
Solvent B: Acetonitrile or Methanol.
Example Gradient: Start with 10% B, increase to 60% B over 30 minutes, then to 90% B for 5 minutes, hold for 5 minutes, and return to initial conditions for equilibration.[7]
Detection: Monitor at a wavelength around 280-330 nm. A DAD allows for the acquisition of the full UV spectrum to confirm peak purity and identity against a reference standard.
Quantification:
Prepare a stock solution of Dihydro-N-Caffeoyltyramine reference standard in methanol or DMSO.
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
Inject the standards to construct a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) > 0.99.
Inject the prepared plant extracts and determine the concentration of DHCT based on the peak area and the calibration curve.
Protocol: Quantitative Analysis by LC-MS/MS
For high sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry is the method of choice.[9][10]
Instrumentation: An LC system (as above) coupled to a triple quadrupole (QqQ) or QTRAP mass spectrometer with an electrospray ionization (ESI) source.[11]
Chromatographic Conditions: Similar to the HPLC method, but often using UPLC (sub-2-µm particle) columns for faster analysis times.[10]
Mass Spectrometer Conditions:
Ionization Mode: ESI, typically in negative mode for phenolic compounds, but positive mode should also be tested.
Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.[12]
MRM Transition: This must be optimized by infusing the DHCT standard. For DHCT (Molecular Weight: 301.34 g/mol ), the precursor ion [M-H]⁻ would be m/z 300.3. Product ions would be determined experimentally by fragmentation (e.g., loss of the tyramine moiety).
Instrument Parameters: Optimize parameters such as declustering potential (DP), collision energy (CE), and source temperature for the specific DHCT transition.
Quantification:
Calibration curve construction is similar to the HPLC method, but often extends to lower concentrations (e.g., ng/mL range).
An internal standard (IS), ideally a stable isotope-labeled version of DHCT, should be used to correct for matrix effects and variations in instrument response.
Quantify DHCT in samples by comparing the analyte/IS peak area ratio against the calibration curve.
Relevant Biological Pathways
Biosynthesis of Dihydro-N-Caffeoyltyramine
DHCT is synthesized in plants through the phenylpropanoid and amino acid metabolic pathways. The process begins with the amino acids L-phenylalanine and L-tyrosine. L-phenylalanine is converted to caffeic acid, while L-tyrosine is decarboxylated to form tyramine. These two intermediates are then conjugated. The final "dihydro" form results from the saturation of the double bond in the caffeoyl moiety.[3][13][14]
Fig 2. Simplified biosynthesis of DHCT.
Anti-Inflammatory Signaling Pathway of DHCT
DHCT exerts its anti-inflammatory effects by intervening in the MAP kinase signaling cascade. It inhibits the activation of ERK and JNK, which are upstream kinases responsible for activating the transcription factors AP-1 and C/EBP.[2] By blocking this pathway, DHCT prevents the expression of the pro-inflammatory enzyme COX-2 and subsequent production of prostaglandin E2 (PGE2).[2]
Application Notes and Protocols for Testing the Antioxidant Capacity of Dihydro-N-Caffeoyltyramine
For Researchers, Scientists, and Drug Development Professionals Introduction Dihydro-N-Caffeoyltyramine, a phenolic amide found in various plants, has garnered significant interest for its potent antioxidant properties....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-N-Caffeoyltyramine, a phenolic amide found in various plants, has garnered significant interest for its potent antioxidant properties. As a derivative of caffeic acid and tyramine, its structure lends itself to effective free radical scavenging and modulation of cellular oxidative stress pathways. These application notes provide a comprehensive overview of the methodologies used to assess the antioxidant capacity of Dihydro-N-Caffeoyltyramine, offering detailed experimental protocols and data presentation for researchers in drug discovery and natural product chemistry.
The antioxidant activity of a compound can be evaluated through various assays, each with a distinct mechanism. This document outlines four common methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. Understanding the principles and execution of these assays is crucial for the accurate determination and comparison of the antioxidant potential of Dihydro-N-Caffeoyltyramine.
Data Presentation
The antioxidant capacity of Dihydro-N-Caffeoyltyramine and its close structural analog, N-trans-caffeoyltyramine, has been evaluated using various standard assays. The following table summarizes the available quantitative data, providing a comparative overview of its potency. Please note that due to limited direct data on Dihydro-N-Caffeoyltyramine for all assays, data for N-trans-caffeoyltyramine is included as a reasonable proxy, given the structural similarity.
Dihydro-N-Caffeoyltyramine exerts its antioxidant and anti-inflammatory effects by modulating specific intracellular signaling pathways. A key mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK). This inhibition prevents the activation of downstream transcription factors, namely Activator Protein-1 (AP-1) and CCAAT/enhancer-binding protein (C/EBP), which are crucial for the expression of pro-inflammatory and oxidative stress-related genes like Cyclooxygenase-2 (COX-2).
Figure 1. Signaling pathway of Dihydro-N-Caffeoyltyramine.
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.
Materials:
Dihydro-N-Caffeoyltyramine
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Methanol (or Ethanol)
96-well microplate
Microplate reader
Protocol:
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
Sample Preparation: Prepare a stock solution of Dihydro-N-Caffeoyltyramine in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
Assay Procedure:
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
Add 100 µL of the Dihydro-N-Caffeoyltyramine dilutions to the respective wells.
For the control, add 100 µL of methanol instead of the sample.
For the blank, add 200 µL of methanol.
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
A_control is the absorbance of the control.
A_sample is the absorbance of the sample.
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of Dihydro-N-Caffeoyltyramine.
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Materials:
Dihydro-N-Caffeoyltyramine
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
Potassium persulfate
Phosphate Buffered Saline (PBS) or Ethanol
96-well microplate
Microplate reader
Protocol:
Preparation of ABTS radical cation (ABTS•+) solution:
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.
Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
Sample Preparation: Prepare a stock solution of Dihydro-N-Caffeoyltyramine in a suitable solvent and make serial dilutions.
Assay Procedure:
Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.
Add 10 µL of the Dihydro-N-Caffeoyltyramine dilutions to the respective wells.
For the control, add 10 µL of the solvent instead of the sample.
Incubation: Incubate the plate at room temperature for 6 minutes.
Measurement: Measure the absorbance at 734 nm.
Calculation: The percentage of ABTS•+ scavenging is calculated as:
The results can also be expressed as Trolox Equivalents (TE) by creating a standard curve with Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidants.
Materials:
Dihydro-N-Caffeoyltyramine
FRAP reagent:
300 mM Acetate buffer (pH 3.6)
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
20 mM FeCl₃·6H₂O in water
96-well microplate
Microplate reader
Protocol:
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
Sample Preparation: Prepare a stock solution of Dihydro-N-Caffeoyltyramine and serial dilutions in a suitable solvent.
Assay Procedure:
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
Add 20 µL of the Dihydro-N-Caffeoyltyramine dilutions to the respective wells.
For the blank, add 20 µL of the solvent.
Incubation: Incubate the plate at 37°C for 4 minutes.
Measurement: Measure the absorbance at 593 nm.
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as Fe²⁺ equivalents or Trolox Equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The assay quantifies the decay of fluorescence of a probe (e.g., fluorescein) in the presence of a radical generator (e.g., AAPH). The presence of an antioxidant delays the fluorescence decay, and the area under the fluorescence decay curve (AUC) is proportional to the antioxidant capacity.
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
Phosphate buffer (75 mM, pH 7.4)
Black 96-well microplate
Fluorescence microplate reader with an incubator
Protocol:
Reagent Preparation:
Prepare a stock solution of fluorescein in phosphate buffer.
Prepare a fresh solution of AAPH in phosphate buffer before each use.
Prepare a stock solution of Trolox and Dihydro-N-Caffeoyltyramine in a suitable solvent and make serial dilutions in phosphate buffer.
Assay Procedure:
In a black 96-well microplate, add 150 µL of the fluorescein solution to each well.
Add 25 µL of the Dihydro-N-Caffeoyltyramine dilutions or Trolox standards to the respective wells.
For the blank, add 25 µL of phosphate buffer.
Incubation: Incubate the plate at 37°C for 10 minutes in the plate reader.
Reaction Initiation and Measurement:
Add 25 µL of the AAPH solution to each well to start the reaction.
Immediately begin recording the fluorescence every minute for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.
Calculation:
Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank.
Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank.
The ORAC value is expressed as Trolox Equivalents (TE) by comparing the Net AUC of the sample to the Net AUC of the Trolox standard curve.
Experimental Workflow
Figure 2. General workflow for antioxidant capacity assays.
Application Notes and Protocols for Antifungal Susceptibility Testing of Dihydro-N-Caffeoyltyramine
For Researchers, Scientists, and Drug Development Professionals Introduction Dihydro-N-Caffeoyltyramine, a phenolic amide compound, has demonstrated notable antifungal properties. This document provides detailed applicat...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-N-Caffeoyltyramine, a phenolic amide compound, has demonstrated notable antifungal properties. This document provides detailed application notes and standardized protocols for conducting antifungal susceptibility testing of this compound. The information herein is intended to guide researchers in evaluating its efficacy against various fungal pathogens and to provide a framework for further investigation into its mechanism of action.
Application Notes
Compound Profile: Dihydro-N-Caffeoyltyramine
Dihydro-N-Caffeoyltyramine is a naturally occurring phenolic amide found in various plants. Preliminary studies indicate that it possesses significant antifungal activity against a range of yeasts, including pathogenic species.
Antifungal Activity:
Initial screenings have shown that Dihydro-N-Caffeoyltyramine is potent in a concentration range of 5-10 µg/mL against several fungal species, including Candida albicans, Saccharomyces cerevisiae, and Trichosporon species. A key biological effect observed is the inhibition of the dimorphic transition in Candida albicans, a critical virulence factor for this opportunistic pathogen. This suggests that Dihydro-N-Caffeoyltyramine may not only inhibit fungal growth but also attenuate its pathogenicity.
Mechanism of Action (Hypothesized):
The precise antifungal mechanism of Dihydro-N-Caffeoyltyramine is not yet fully elucidated. However, based on the activity of similar phenolic compounds, a multi-target mechanism is proposed. It is hypothesized that the compound may disrupt the integrity of the fungal cell wall and membrane, leading to increased permeability and leakage of cellular components. Furthermore, phenolic compounds are known to induce oxidative stress within fungal cells by generating reactive oxygen species (ROS). This oxidative imbalance can damage vital cellular components such as proteins, lipids, and DNA, ultimately leading to cell death.
Safety Profile:
An important characteristic of Dihydro-N-Caffeoyltyramine is its lack of hemolytic activity against human erythrocytes at its effective antifungal concentrations. This favorable preliminary safety profile suggests a potential for selective toxicity towards fungal cells over host cells, a desirable attribute for any potential antifungal therapeutic.
Data Presentation
The following table summarizes the currently available quantitative data on the antifungal activity of Dihydro-N-Caffeoyltyramine. Further research is required to establish precise Minimum Inhibitory Concentration (MIC) values against a broader range of fungal species.
Fungal Species
Activity Range (µg/mL)
Key Observation
Candida albicans
5 - 10
Inhibition of dimorphic transition
Saccharomyces cerevisiae
5 - 10
Growth inhibition
Trichosporon spp.
5 - 10
Growth inhibition
Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing of yeasts, adapted for a natural product like Dihydro-N-Caffeoyltyramine.
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
Sterile 96-well microtiter plates
Sterile saline or phosphate-buffered saline (PBS)
Spectrophotometer or microplate reader
Incubator (35°C)
Positive control antifungal (e.g., Fluconazole)
Solvent control (e.g., DMSO)
Procedure:
Preparation of Fungal Inoculum:
a. Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
b. Prepare a suspension of the yeast colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
c. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.
Preparation of Drug Dilutions:
a. Prepare a stock solution of Dihydro-N-Caffeoyltyramine in a suitable solvent (e.g., 1 mg/mL in DMSO).
b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations to be tested (e.g., 0.125 to 64 µg/mL).
c. Include a positive control (e.g., Fluconazole) with a known MIC range.
d. Include a solvent control with the highest concentration of the solvent used.
e. Include a growth control well containing only the fungal inoculum and medium.
f. Include a sterility control well containing only the medium.
Inoculation and Incubation:
a. Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions, positive control, solvent control, and growth control.
b. The final volume in each well should be 200 µL.
c. Incubate the microtiter plate at 35°C for 24-48 hours.
Determination of MIC:
a. After incubation, determine the MIC by visual inspection or by using a microplate reader to measure the optical density (OD) at a suitable wavelength (e.g., 530 nm).
b. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Protocol 2: Inhibition of Candida albicans Dimorphic Transition
This protocol assesses the effect of Dihydro-N-Caffeoyltyramine on the yeast-to-hyphae transition of Candida albicans.
Materials:
Candida albicans isolate
Yeast Peptone Dextrose (YPD) broth
Serum (e.g., Fetal Bovine Serum) or other hyphae-inducing medium
Dihydro-N-Caffeoyltyramine
Microscope slides and coverslips
Microscope
Procedure:
Yeast Culture Preparation:
a. Grow C. albicans in YPD broth overnight at 30°C to obtain a yeast-phase culture.
b. Wash the cells with sterile PBS.
Induction of Hyphal Growth:
a. Resuspend the yeast cells in a hyphae-inducing medium (e.g., RPMI-1640 with 10% serum) to a concentration of approximately 1 x 10^6 cells/mL.
b. Prepare different concentrations of Dihydro-N-Caffeoyltyramine in the inducing medium.
c. Include a control with no compound.
Incubation and Observation:
a. Incubate the cell suspensions at 37°C for 3-4 hours.
b. After incubation, take aliquots from each condition and observe the cell morphology under a microscope.
c. Quantify the percentage of yeast cells, germ tubes, and true hyphae in at least 100 cells per condition.
Analysis:
a. Compare the morphology of C. albicans in the presence of Dihydro-N-Caffeoyltyramine to the control.
b. Determine the concentration at which the compound effectively inhibits the yeast-to-hyphae transition.
Visualizations
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Caption: Hypothetical Signaling Pathway of Dihydro-N-Caffeoyltyramine's Antifungal Action.
Method
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Dihydro-N-Caffeoyltyramine
For Researchers, Scientists, and Drug Development Professionals Introduction Dihydro-N-Caffeoyltyramine (DHCT) is a phenolic amide with demonstrated antioxidant, anti-inflammatory, and neuroprotective properties. This do...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-N-Caffeoyltyramine (DHCT) is a phenolic amide with demonstrated antioxidant, anti-inflammatory, and neuroprotective properties. This document provides detailed protocols for a range of cell-based assays to enable researchers to effectively evaluate the biological activity of DHCT. The protocols are designed to be comprehensive and easy to follow, facilitating research into the therapeutic potential of this compound.
Data Summary
The following tables summarize the quantitative data on the biological activity of Dihydro-N-Caffeoyltyramine (DHCT) and its structural analog, N-trans-caffeoyltyramine (TNC).
Table 1: Anti-Inflammatory Activity of Dihydro-N-Caffeoyltyramine (DHCT)
Application Notes and Protocols for Dihydro-N-Caffeoyltyramine Anti-inflammatory Assay
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive set of protocols for evaluating the anti-inflammatory properties of Dihydro-N-Caffeoyltyramine (DHCT). The methodolog...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols for evaluating the anti-inflammatory properties of Dihydro-N-Caffeoyltyramine (DHCT). The methodologies detailed herein are based on established in vitro assays using the RAW 264.7 macrophage cell line, a widely accepted model for studying inflammation.
Introduction
Dihydro-N-Caffeoyltyramine is a phenolic amide with demonstrated antioxidant and anti-inflammatory activities. Its potential as a therapeutic agent for inflammatory diseases warrants a standardized approach to assess its efficacy. These application notes outline the experimental procedures to quantify the inhibitory effects of DHCT on key inflammatory mediators and elucidate its mechanism of action through the analysis of relevant signaling pathways.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. These tables are designed for easy comparison of the anti-inflammatory effects of Dihydro-N-Caffeoyltyramine at various concentrations.
Table 1: Effect of Dihydro-N-Caffeoyltyramine on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Treatment Group
Concentration (µM)
NO Production (µM)
% Inhibition
IC50 (µM)
Control (untreated)
-
LPS (1 µg/mL)
-
LPS + DHCT
1
LPS + DHCT
5
LPS + DHCT
10
LPS + DHCT
25
LPS + DHCT
50
Table 2: Effect of Dihydro-N-Caffeoyltyramine on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
Cytokine
Treatment Group
Concentration (µM)
Cytokine Level (pg/mL)
% Inhibition
TNF-α
LPS (1 µg/mL)
-
LPS + DHCT
10
LPS + DHCT
50
IL-6
LPS (1 µg/mL)
-
LPS + DHCT
10
LPS + DHCT
50
IL-1β
LPS (1 µg/mL)
-
LPS + DHCT
10
LPS + DHCT
50
Table 3: Densitometric Analysis of iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages Treated with Dihydro-N-Caffeoyltyramine
Protein
Treatment Group
Concentration (µM)
Relative Band Intensity (to β-actin)
% Inhibition
iNOS
LPS (1 µg/mL)
-
LPS + DHCT
10
LPS + DHCT
50
COX-2
LPS (1 µg/mL)
-
LPS + DHCT
10
LPS + DHCT
50
Table 4: Densitometric Analysis of NF-κB and MAPK Pathway Protein Phosphorylation in LPS-Stimulated RAW 264.7 Macrophages Treated with Dihydro-N-Caffeoyltyramine
Protein
Treatment Group
Concentration (µM)
Relative Band Intensity (Phospho/Total)
% Inhibition
p-p65/p65
LPS (1 µg/mL)
-
LPS + DHCT
10
LPS + DHCT
50
p-p38/p38
LPS (1 µg/mL)
-
LPS + DHCT
10
LPS + DHCT
50
p-JNK/JNK
LPS (1 µg/mL)
-
LPS + DHCT
10
LPS + DHCT
50
p-ERK/ERK
LPS (1 µg/mL)
-
LPS + DHCT
10
LPS + DHCT
50
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Treatment Protocol:
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
Pre-treat the cells with various concentrations of Dihydro-N-Caffeoyltyramine (dissolved in a suitable solvent like DMSO, with final solvent concentration not exceeding 0.1%) for 1-2 hours.
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS only.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
Griess Reagent:
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
Mix equal volumes of Solution A and Solution B immediately before use.
Sodium nitrite (NaNO2) standard solution (for standard curve).
96-well microplate reader.
Protocol:
After the 24-hour incubation period with DHCT and LPS, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
Add 50 µL of the freshly prepared Griess Reagent to each supernatant sample.
Incubate the plate at room temperature for 10-15 minutes in the dark.
Measure the absorbance at 540 nm using a microplate reader.
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution to calculate the nitrite concentration in the samples.
The percentage of NO inhibition is calculated as follows:
% Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Materials:
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
Microplate reader.
Protocol:
Collect the cell culture supernatants after the 24-hour treatment period.
Centrifuge the supernatants to remove any cellular debris.
Perform the ELISA according to the manufacturer's instructions provided with the specific kit.
Briefly, this typically involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate for color development.
Measure the absorbance at the recommended wavelength.
Calculate the cytokine concentrations based on the standard curve generated with recombinant cytokines provided in the kit.
The percentage of cytokine inhibition is calculated as follows:
% Inhibition = [1 - (Concentration in treated sample / Concentration in LPS control)] x 100
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
This protocol is used to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (p38, JNK, ERK) signaling pathways.
Materials:
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
BCA protein assay kit.
SDS-PAGE gels.
PVDF or nitrocellulose membranes.
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Primary antibodies: anti-iNOS, anti-COX-2, anti-p65, anti-phospho-p65, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, anti-ERK, anti-phospho-ERK, and anti-β-actin (as a loading control).
HRP-conjugated secondary antibodies.
Chemiluminescent substrate.
Imaging system.
Protocol:
After the appropriate treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
Determine the protein concentration of each lysate using the BCA protein assay.
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein levels.
Mandatory Visualization
Caption: Experimental workflow for assessing the anti-inflammatory effects of Dihydro-N-Caffeoyltyramine.
Caption: Dihydro-N-Caffeoyltyramine inhibits the NF-κB signaling pathway.
Caption: Dihydro-N-Caffeoyltyramine inhibits the MAPK signaling pathway.
Method
Dihydro-N-Caffeoyltyramine: Application Notes and Protocols for Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals Introduction Dihydro-N-Caffeoyltyramine is a phenolic amide compound found in various plants, notably in the root bark of Lycium chinense (Goji berry).[] As...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-N-Caffeoyltyramine is a phenolic amide compound found in various plants, notably in the root bark of Lycium chinense (Goji berry).[] As a fully characterized chemical entity, it serves as an essential reference standard in analytical method development, validation, and quality control applications within the pharmaceutical and natural product industries.[2] Its documented biological activities, including antioxidant, anti-inflammatory, and antifungal properties, make it a valuable tool for researchers investigating potential therapeutic agents.[][3][4] This document provides detailed application notes and experimental protocols for the effective use of Dihydro-N-Caffeoyltyramine as a reference standard.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of Dihydro-N-Caffeoyltyramine is crucial for its proper handling, storage, and application as a reference standard.
Analytical Standard for High-Performance Liquid Chromatography (HPLC)
Dihydro-N-Caffeoyltyramine is utilized as a primary reference standard for the identification and quantification of this analyte in various matrices, including plant extracts, formulated products, and biological samples. Its use is critical for ensuring the accuracy, precision, and reproducibility of analytical methods.
Key Applications:
Method Development and Validation: Essential for establishing and validating HPLC methods for the analysis of Dihydro-N-Caffeoyltyramine and related compounds.[2]
Quality Control: Used as a benchmark in routine quality control testing of raw materials and finished products to ensure they meet specified purity and concentration requirements.[2]
Pharmacokinetic Studies: Serves as a standard for the quantification of the compound and its metabolites in biological fluids during pharmacokinetic and metabolism studies.
Reference for Biological Assays
Given its established biological activities, Dihydro-N-Caffeoyltyramine is an indispensable tool for in vitro and in vivo research.
Antioxidant Activity Screening: Used as a positive control or reference compound in assays designed to evaluate the antioxidant potential of new chemical entities or natural product extracts.
Anti-inflammatory Research: Employed to investigate anti-inflammatory pathways and to screen for novel anti-inflammatory agents. Its known inhibitory effects on cyclooxygenase-2 (COX-2) expression provide a specific mechanism for comparative studies.[3]
Antifungal Susceptibility Testing: Utilized as a reference standard in antifungal assays to determine the minimum inhibitory concentration (MIC) of test compounds against various fungal strains.[]
Experimental Protocols
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantitative analysis of Dihydro-N-Caffeoyltyramine. It is recommended to optimize and validate the method for specific matrices.
1.1. Equipment and Reagents:
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Dihydro-N-Caffeoyltyramine reference standard.
Acetonitrile (HPLC grade).
Water (HPLC grade).
Formic acid (or another suitable modifier).
Methanol or DMSO for stock solution preparation.
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
1.2. Chromatographic Conditions (Adapted from a method for a related compound):
Parameter
Condition
Column
C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient
Time (min)
0
20
25
30
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
25°C
Detection Wavelength
280 nm
1.3. Standard Solution Preparation:
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dihydro-N-Caffeoyltyramine reference standard and dissolve it in 10 mL of methanol or DMSO in a volumetric flask.
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
1.4. Sample Preparation:
Plant Extracts: The extraction method will vary depending on the plant material. A common method involves extraction with methanol or ethanol, followed by filtration and dilution with the mobile phase.
Formulations: Dissolve the formulation in a suitable solvent, filter, and dilute with the mobile phase to a concentration within the calibration range.
1.5. Analysis:
Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.
Inject the prepared sample solutions.
Quantify the amount of Dihydro-N-Caffeoyltyramine in the sample by comparing its peak area to the calibration curve.
1.6. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include theoretical plates, tailing factor, and reproducibility of injections.
This protocol outlines the procedure to determine the antioxidant capacity of Dihydro-N-Caffeoyltyramine using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
2.1. Equipment and Reagents:
UV-Vis spectrophotometer or microplate reader.
Dihydro-N-Caffeoyltyramine reference standard.
DPPH (2,2-diphenyl-1-picrylhydrazyl).
Methanol.
Ascorbic acid or Trolox (as a positive control).
96-well microplates.
2.2. Solution Preparation:
DPPH Solution (0.1 mM): Dissolve 2 mg of DPPH in 50 mL of methanol. Store in the dark.
Dihydro-N-Caffeoyltyramine Stock Solution (1 mg/mL): Dissolve 10 mg of the reference standard in 10 mL of methanol.
Test Solutions: Prepare serial dilutions of the Dihydro-N-Caffeoyltyramine stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Positive Control: Prepare a similar concentration range for ascorbic acid or Trolox.
2.3. Assay Procedure:
In a 96-well plate, add 100 µL of each test solution concentration to separate wells.
Add 100 µL of the DPPH solution to each well.
For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.
For the blank well, add 200 µL of methanol.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm.
2.4. Calculation:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where:
A_control is the absorbance of the control.
A_sample is the absorbance of the test sample.
Plot a graph of % scavenging against concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 3: In Vitro Anti-inflammatory Activity - Inhibition of COX-2 (Conceptual Framework)
This protocol provides a conceptual framework for assessing the anti-inflammatory effects of Dihydro-N-Caffeoyltyramine by measuring its impact on COX-2 expression in a cell-based assay.
3.1. Cell Culture and Treatment:
Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.
Seed the cells in culture plates and allow them to adhere.
Pre-treat the cells with various concentrations of Dihydro-N-Caffeoyltyramine for a specified time (e.g., 1 hour).
Induce an inflammatory response by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA).[3]
3.2. Measurement of COX-2 Expression:
Western Blotting: Lyse the cells and perform western blotting to detect the levels of COX-2 protein. Use an antibody specific for COX-2.
RT-qPCR: Isolate total RNA from the cells and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression levels of the COX-2 gene (PTGS2).
3.3. Data Analysis:
Quantify the protein bands (Western blot) or the relative mRNA expression (RT-qPCR) and compare the levels in Dihydro-N-Caffeoyltyramine-treated cells to the stimulated control cells. Determine the concentration-dependent inhibitory effect of the compound on COX-2 expression.
Signaling Pathway of Dihydro-N-Caffeoyltyramine in Inhibiting COX-2 Expression
This protocol describes a method to determine the minimum inhibitory concentration (MIC) of Dihydro-N-Caffeoyltyramine against a fungal strain, such as Candida albicans. Dihydro-N-Caffeoyltyramine has been shown to be potent at 5-10 µg/mL against some fungi.[]
4.1. Equipment and Reagents:
Dihydro-N-Caffeoyltyramine reference standard.
Fungal strain (e.g., Candida albicans).
Appropriate broth medium (e.g., RPMI-1640).
Sterile 96-well microplates.
Incubator.
Spectrophotometer or microplate reader.
DMSO (for stock solution).
4.2. Inoculum Preparation:
Culture the fungal strain on an appropriate agar plate.
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
Dilute this suspension in the broth medium to achieve the final desired inoculum concentration.
4.3. Assay Procedure:
Prepare a stock solution of Dihydro-N-Caffeoyltyramine in DMSO.
In a 96-well plate, perform serial two-fold dilutions of the Dihydro-N-Caffeoyltyramine stock solution in the broth medium to obtain a range of concentrations (e.g., from 64 µg/mL down to 0.5 µg/mL).
Add the prepared fungal inoculum to each well.
Include a positive control well (inoculum without the compound) and a negative control well (broth only).
Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours.
4.4. Determination of MIC:
The MIC is the lowest concentration of Dihydro-N-Caffeoyltyramine that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. The turbidity can be assessed visually or by measuring the absorbance at 600 nm.
Conclusion
Dihydro-N-Caffeoyltyramine is a versatile and valuable reference standard for analytical, pharmaceutical, and biological research. The protocols and application notes provided herein offer a comprehensive guide for its effective use in ensuring the quality and accuracy of analytical measurements and for advancing research into its therapeutic potential. Proper handling, storage, and adherence to validated methodologies are paramount to obtaining reliable and reproducible results.
improving Dihydro-N-Caffeoyltyramine solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydro-N-Caffeoyltyramine, focusing on cha...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydro-N-Caffeoyltyramine, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Dihydro-N-Caffeoyltyramine and why is its solubility a concern?
Dihydro-N-Caffeoyltyramine is a phenolic amide compound found in plants like the root bark of Lycium chinense (goji berry).[] It exhibits potent antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical research.[] However, like many phenolic compounds, Dihydro-N-Caffeoyltyramine has poor water solubility, which can hinder its bioavailability and therapeutic efficacy in biological systems. This low solubility presents a significant challenge for in vitro and in vivo studies. The predicted aqueous solubility of the closely related compound, N-caffeoyltyramine, is approximately 0.038 mg/mL, suggesting that Dihydro-N-Caffeoyltyramine also has limited solubility in water.[2]
Q2: What are the initial steps I should take when I encounter solubility issues with Dihydro-N-Caffeoyltyramine?
Initially, it is recommended to assess the compound's solubility in a range of common laboratory solvents. This will provide a baseline for developing more complex formulations. Based on the solubility of similar phenolic compounds, Dihydro-N-Caffeoyltyramine is expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For aqueous-based experiments, a co-solvent approach is a practical starting point.
Q3: Can I use Dihydro-N-Caffeoyltyramine directly in my cell culture medium?
Directly dissolving Dihydro-N-Caffeoyltyramine in cell culture medium is likely to be unsuccessful due to its low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.1-0.5% v/v).
Q4: Are there any commercially available formulations of Dihydro-N-Caffeoyltyramine with improved solubility?
Currently, there are no widely available pre-formulated versions of Dihydro-N-Caffeoyltyramine with enhanced solubility. Researchers typically need to prepare their own formulations for experimental use.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the solubilization of Dihydro-N-Caffeoyltyramine.
Issue 1: Dihydro-N-Caffeoyltyramine precipitates when added to my aqueous buffer.
Cause: The aqueous buffer cannot dissolve the required concentration of Dihydro-N-Caffeoyltyramine, especially if added directly as a solid or from a highly concentrated organic stock.
Solutions:
Co-solvent System: Prepare a stock solution in a water-miscible organic solvent such as DMSO or ethanol. Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
pH Adjustment: The solubility of phenolic compounds can be significantly influenced by pH. Since Dihydro-N-Caffeoyltyramine has phenolic hydroxyl groups, its solubility is expected to increase at a higher pH (alkaline conditions) where these groups can deprotonate.[3][] Experiment with buffering your aqueous solution to a pH above the pKa of the phenolic hydroxyls (typically around 8-10 for phenols).
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer can be used to create micelles that encapsulate the hydrophobic Dihydro-N-Caffeoyltyramine, increasing its apparent solubility in aqueous solutions.[3]
Issue 2: My stock solution of Dihydro-N-Caffeoyltyramine in an organic solvent is not stable.
Cause: Dihydro-N-Caffeoyltyramine, being a phenolic compound, can be susceptible to oxidation, especially in the presence of light and at room temperature.
Solutions:
Storage Conditions: Store stock solutions at -20°C or -80°C in airtight, light-protected containers.
Inert Atmosphere: For long-term storage, consider preparing the stock solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Fresh Preparation: Whenever possible, prepare fresh stock solutions for your experiments to ensure the integrity of the compound.
Issue 3: I need a higher concentration of Dihydro-N-Caffeoyltyramine in my aqueous solution than what co-solvents or pH adjustment can achieve.
Cause: For certain applications, the required concentration may exceed the limits of simple solubilization techniques.
Solutions:
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.
Solid Dispersion: This technique involves dispersing Dihydro-N-Caffeoyltyramine in a hydrophilic carrier matrix at a solid state.[5][6] When this solid dispersion is added to an aqueous medium, the carrier dissolves and releases the drug as fine colloidal particles, enhancing the dissolution rate and solubility.[5]
Quantitative Data Summary
The following table summarizes the solubility of Dihydro-N-Caffeoyltyramine and related compounds in various solvents. Note that experimentally determined quantitative data for Dihydro-N-Caffeoyltyramine is limited in the public domain; therefore, some values are based on predictions for structurally similar compounds.
Protocol 1: Preparation of a Dihydro-N-Caffeoyltyramine Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of Dihydro-N-Caffeoyltyramine for dilution into aqueous experimental media.
Materials:
Dihydro-N-Caffeoyltyramine powder
Dimethyl Sulfoxide (DMSO), sterile-filtered
Microcentrifuge tubes
Vortex mixer
Procedure:
Weigh out a precise amount of Dihydro-N-Caffeoyltyramine powder (e.g., 3.01 mg).
Transfer the powder to a sterile microcentrifuge tube.
Add a calculated volume of DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM stock solution, given a molecular weight of 301.34 g/mol ).
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
Objective: To determine the effect of pH on the solubility of Dihydro-N-Caffeoyltyramine in an aqueous buffer.
Materials:
Dihydro-N-Caffeoyltyramine powder
A series of buffers with varying pH (e.g., pH 5.0, 7.4, 9.0)
Stir plate and magnetic stir bars
pH meter
Spectrophotometer or HPLC for concentration measurement
Procedure:
Prepare a series of aqueous buffers (e.g., phosphate or borate buffers) at the desired pH values.
To a known volume of each buffer, add an excess amount of Dihydro-N-Caffeoyltyramine powder.
Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
After equilibration, centrifuge the samples to pellet the undissolved solid.
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
Measure the concentration of Dihydro-N-Caffeoyltyramine in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
Plot the solubility as a function of pH to determine the optimal pH for solubilization.
Protocol 3: Preparation of a Dihydro-N-Caffeoyltyramine-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of Dihydro-N-Caffeoyltyramine by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the co-precipitation method.[8]
Materials:
Dihydro-N-Caffeoyltyramine powder
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Deionized water
Ethanol
Rotary evaporator
Freeze-dryer (optional)
Procedure:
Dissolve a specific molar ratio of Dihydro-N-Caffeoyltyramine and HP-β-CD (e.g., 1:1 or 1:2) in a minimal amount of ethanol.
In a separate container, dissolve the same molar amount of HP-β-CD in deionized water.
Slowly add the ethanolic solution of Dihydro-N-Caffeoyltyramine to the aqueous solution of HP-β-CD with constant stirring.
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
Remove the ethanol and a portion of the water using a rotary evaporator under reduced pressure.
The resulting aqueous solution can be used directly, or the solid inclusion complex can be obtained by freeze-drying (lyophilization).
Characterize the formation of the inclusion complex using techniques such as FTIR, DSC, or NMR.
Protocol 4: Preparation of a Dihydro-N-Caffeoyltyramine Solid Dispersion
Objective: To enhance the dissolution rate and solubility of Dihydro-N-Caffeoyltyramine by creating a solid dispersion with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) using the solvent evaporation method.[6]
Materials:
Dihydro-N-Caffeoyltyramine powder
Polyvinylpyrrolidone (PVP K30)
Methanol or ethanol
Round-bottom flask
Rotary evaporator
Mortar and pestle
Procedure:
Weigh the desired amounts of Dihydro-N-Caffeoyltyramine and PVP K30 (e.g., a 1:5 or 1:10 weight ratio).
Dissolve both components in a suitable volume of methanol or ethanol in a round-bottom flask.
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.
Further dry the solid mass in a vacuum oven at a mild temperature to remove any residual solvent.
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
Store the resulting solid dispersion in a desiccator.
Evaluate the dissolution profile of the solid dispersion in an aqueous medium compared to the pure drug.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating a key signaling pathway affected by Dihydro-N-Caffeoyltyramine and a general experimental workflow for solubility enhancement.
Caption: Dihydro-N-Caffeoyltyramine's inhibitory effect on the MAPK signaling pathway.
Caption: Experimental workflow for improving Dihydro-N-Caffeoyltyramine solubility.
Dihydro-N-Caffeoyltyramine stability issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydro-N-Caffeoyltyramine. Frequently Aske...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydro-N-Caffeoyltyramine.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Dihydro-N-Caffeoyltyramine are inconsistent. What could be the cause?
A1: Inconsistent results are often due to the instability of Dihydro-N-Caffeoyltyramine in cell culture media.[1] As a phenolic compound with a catechol structure, it is susceptible to oxidation, which can be accelerated by the components of the culture medium, temperature, and light exposure. It is crucial to perform stability tests in parallel with your cell culture experiments to ensure the compound's integrity throughout your assay.[1]
Q2: What is the primary degradation pathway for Dihydro-N-Caffeoyltyramine in cell culture media?
A2: The primary degradation pathway is the oxidation of its 3,4-dihydroxyphenyl (catechol) group. This oxidation can be catalyzed by various factors present in the cell culture environment, leading to the formation of quinone-type compounds, which may further react or polymerize. This process can alter the biological activity of the compound and may even introduce cytotoxic artifacts.
Q3: How can I improve the stability of Dihydro-N-Caffeoyltyramine in my cell culture experiments?
A3: Several strategies can be employed to enhance the stability of phenolic compounds like Dihydro-N-Caffeoyltyramine:
Use of Antioxidants: Supplementing the culture medium with antioxidants such as ascorbic acid or citric acid can help prevent oxidative degradation.[2]
Activated Charcoal: Adding activated charcoal to the medium can adsorb degradation products and other inhibitory compounds.[2][3]
Minimize Light Exposure: Phenolic compounds can be light-sensitive.[4] Preparing solutions fresh and protecting them from light, as well as incubating cultures in the dark, can reduce degradation.[2]
pH Control: Maintaining a stable and appropriate pH of the culture medium is important, as pH can influence the rate of oxidation.
Fresh Media Changes: Frequent replacement of the culture medium can help to remove degradation products and maintain a more consistent concentration of the active compound.[2]
Q4: At what temperature should I store my Dihydro-N-Caffeoyltyramine stock solution?
A4: Stock solutions should be stored at -20°C or -80°C to ensure long-term stability. For experimental use, it is advisable to prepare fresh dilutions from the stock solution for each experiment to minimize degradation.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Loss of biological activity over time
Degradation of Dihydro-N-Caffeoyltyramine in the cell culture medium.
1. Perform a stability study of the compound in your specific cell culture medium (see Experimental Protocols).2. Add antioxidants like ascorbic acid (50-100 µM) to the medium.3. Minimize the incubation time if experimentally feasible.4. Replenish the medium with freshly prepared compound at regular intervals during long-term experiments.
High background or unexpected cytotoxicity
Formation of cytotoxic degradation products.
1. Include a "vehicle + degraded compound" control by pre-incubating Dihydro-N-Caffeoyltyramine in media for the duration of your experiment before adding it to cells.2. Use activated charcoal in the medium to adsorb potential toxic byproducts.3. Confirm the identity and purity of your Dihydro-N-Caffeoyltyramine stock.
Color change of the cell culture medium (browning)
Oxidation of the catechol group of Dihydro-N-Caffeoyltyramine.
1. This is a visual indicator of degradation. While it may not always correlate with a complete loss of activity, it warrants investigation.2. Implement strategies to improve stability, such as adding antioxidants or reducing light exposure.
Quantitative Data on Stability
Compound
Matrix
Temperature (°C)
Half-life (t1/2)
Caffeic Acid Phenethyl Amide (CAPA)
Rat Plasma
4
1.95 hours
25
0.35 hours
37
0.13 hours
Data adapted from a study on a related compound and should be used for illustrative purposes only.
Experimental Protocols
Protocol for Assessing the Stability of Dihydro-N-Caffeoyltyramine in Cell Culture Media
This protocol outlines a method to determine the stability of Dihydro-N-Caffeoyltyramine in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
Dihydro-N-Caffeoyltyramine
Cell culture medium of interest (e.g., DMEM)
HPLC system with a UV detector
C18 reverse-phase HPLC column
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (or other appropriate mobile phase modifier)
Sterile microcentrifuge tubes
Incubator (37°C, 5% CO₂)
Procedure:
Prepare a stock solution of Dihydro-N-Caffeoyltyramine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
Spike the cell culture medium with the Dihydro-N-Caffeoyltyramine stock solution to the final working concentration used in your experiments (e.g., 10 µM).
Time Point Zero (T=0): Immediately after spiking, take an aliquot of the medium, and process it as described in the sample preparation section below.
Incubate the remaining medium under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂).
Collect samples at various time points (e.g., 1, 2, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the medium.
Sample Preparation:
For protein-containing media (with FBS), precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample.
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
Transfer the supernatant to a clean HPLC vial for analysis.
HPLC Analysis:
Inject the prepared samples onto the HPLC system.
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate Dihydro-N-Caffeoyltyramine from its degradation products.
Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for Dihydro-N-Caffeoyltyramine.
Data Analysis:
Quantify the peak area of the Dihydro-N-Caffeoyltyramine peak at each time point.
Plot the percentage of the remaining compound against time.
Calculate the half-life (t1/2) of the compound in the cell culture medium.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflow
Workflow for assessing compound stability.
Oxidative degradation of Dihydro-N-Caffeoyltyramine.
Modulation of MAPK signaling by Dihydro-N-Caffeoyltyramine.
Technical Support Center: Optimizing Dihydro-N-Caffeoyltyramine Concentration for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Dihydro-N-Caffeoyltyramine (DHCT...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Dihydro-N-Caffeoyltyramine (DHCT) in various bioassays.
Frequently Asked Questions (FAQs)
1. What is Dihydro-N-Caffeoyltyramine (DHCT) and what are its primary biological activities?
Dihydro-N-Caffeoyltyramine (DHCT) is a phenolic amide compound.[1] It has been shown to possess potent anti-inflammatory and anti-fungal properties.[2] Its anti-inflammatory effects are attributed to its ability to inhibit the NF-κB signaling pathway and modulate the activity of MAP kinases such as ERK and JNK.
2. What is the optimal solvent for dissolving DHCT?
DHCT is soluble in dimethyl sulfoxide (DMSO).[2] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium.
3. What is a typical concentration range for DHCT in cell-based assays?
The effective concentration of DHCT can vary depending on the cell type and the specific bioassay. For anti-inflammatory assays, concentrations ranging from 5 µM to 50 µM are commonly used. For anti-fungal assays, effective concentrations have been reported in the range of 5-10 µg/mL.[2] A preliminary dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
4. How should I prepare a stock solution of DHCT?
To prepare a stock solution, dissolve the DHCT powder in 100% DMSO to a high concentration (e.g., 10 mM or 20 mM). Ensure the powder is completely dissolved by vortexing or brief sonication. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
5. Is DHCT cytotoxic?
DHCT can exhibit cytotoxicity at higher concentrations. One study reported an IC50 value of 59 µM in SH-SY5Y human neuroblastoma cells after 48 hours of treatment.[2] It is crucial to determine the cytotoxic concentration of DHCT in your specific cell line using a cell viability assay before proceeding with functional assays.
Troubleshooting Guides
Low or No Activity of DHCT in Bioassays
Potential Cause
Troubleshooting Step
Degradation of DHCT
DHCT stock solutions should be stored properly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles by preparing small aliquots. Prepare fresh dilutions from the stock solution for each experiment.
Suboptimal Concentration
Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. Concentrations reported in the literature should be used as a starting point.
Inadequate Incubation Time
The time required for DHCT to exert its effect can vary. Optimize the incubation time by performing a time-course experiment.
Cell Line Insensitivity
The response to DHCT can be cell-type specific. If possible, test the compound in a different cell line known to be responsive to NF-κB or MAPK pathway inhibitors.
Assay Interference
The presence of DMSO in the final dilution may affect some assays. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and include a vehicle control (medium with the same concentration of DMSO) in your experimental setup.
High Background or Inconsistent Results
Potential Cause
Troubleshooting Step
Precipitation of DHCT
DHCT may precipitate out of solution at high concentrations or in aqueous buffers. Visually inspect your solutions for any precipitates. If precipitation occurs, try lowering the final concentration or using a different dilution method.
Cell Culture Contamination
Microbial contamination can interfere with bioassays. Regularly check your cell cultures for any signs of contamination and follow good cell culture practices.
Inconsistent Cell Seeding
Variations in cell number can lead to inconsistent results. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density across all wells.
Edge Effects in Multi-well Plates
The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize edge effects, avoid using the outermost wells for experimental samples and fill them with sterile PBS or medium instead.
This protocol describes a general procedure for assessing the inhibitory effect of DHCT on NF-κB activation using a luciferase reporter assay.
Materials:
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
Dihydro-N-Caffeoyltyramine (DHCT)
DMSO (cell culture grade)
Complete cell culture medium
TNF-α (or other appropriate NF-κB stimulus)
Luciferase assay reagent
96-well white, clear-bottom tissue culture plates
Luminometer
Procedure:
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
Compound Preparation: Prepare a 10 mM stock solution of DHCT in DMSO. On the day of the experiment, prepare serial dilutions of DHCT in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared DHCT dilutions to the respective wells. Include a vehicle control (medium with DMSO only). Incubate for 1-2 hours at 37°C.
Stimulation: Add the NF-κB stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except for the unstimulated control.
Incubation: Incubate the plate for 6-8 hours at 37°C.
Luciferase Assay: Allow the plate to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
Measurement: Measure the luminescence using a luminometer.
Data Analysis: Normalize the luciferase readings of the DHCT-treated wells to the vehicle control. Calculate the IC50 value of DHCT.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxicity of DHCT.
Materials:
Cell line of interest
Dihydro-N-Caffeoyltyramine (DHCT)
DMSO (cell culture grade)
Complete cell culture medium
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
96-well clear tissue culture plates
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Incubate overnight.
Compound Treatment: Prepare serial dilutions of DHCT in complete medium and treat the cells as described in Protocol 1. Include a vehicle control and a positive control for cytotoxicity if available.
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).
MTT Addition: Add 10 µL of MTT solution to each well.
Incubation: Incubate for 2-4 hours at 37°C until formazan crystals are visible.
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Experimental workflow for optimizing DHCT concentration.
Caption: DHCT inhibits the NF-κB signaling pathway.
Caption: DHCT modulates the MAPK signaling pathway.
troubleshooting variability in Dihydro-N-Caffeoyltyramine antioxidant assay results
Welcome to the technical support center for troubleshooting variability in Dihydro-N-Caffeoyltyramine antioxidant assay results. This resource is designed for researchers, scientists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for troubleshooting variability in Dihydro-N-Caffeoyltyramine antioxidant assay results. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation and to provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is Dihydro-N-Caffeoyltyramine and why is its antioxidant activity measured?
Dihydro-N-Caffeoyltyramine is a phenolic amide found in various plants.[][2] Its antioxidant properties are of significant interest due to their potential role in mitigating oxidative stress, which is implicated in numerous diseases.[3][4] Accurate measurement of its antioxidant capacity is crucial for evaluating its therapeutic potential.
Q2: Which are the most common assays to measure the antioxidant activity of Dihydro-N-Caffeoyltyramine?
The most frequently used assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.[5][6] These methods are popular due to their sensitivity, speed, and relatively low cost.[7]
Q3: What are the underlying principles of these common antioxidant assays?
These assays are based on two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][8]
DPPH Assay: This SET-based assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow.[7][9]
ABTS Assay: This assay can proceed via both HAT and SET mechanisms. The pre-generated ABTS radical cation (ABTS•+) is reduced by the antioxidant, leading to a decolorization of the solution.[5][8]
ORAC Assay: This is a HAT-based assay that measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals.[5][10]
Q4: Why am I seeing high variability in my Dihydro-N-Caffeoyltyramine antioxidant assay results?
High standard deviations in antioxidant assays can stem from several factors, including inconsistent sample preparation, reagent quality, and environmental conditions.[11] Specific issues can include pipetting errors, light sensitivity of reagents like DPPH, temperature fluctuations, and instrument inconsistencies.[11][12] The inherent properties of Dihydro-N-Caffeoyltyramine, such as its solubility and stability in different solvents, can also contribute to variability.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
DPPH Assay Troubleshooting
Problem
Potential Cause(s)
Recommended Solution(s)
High Standard Deviation in Replicates
- Inaccurate pipetting.- Incomplete mixing of sample and DPPH reagent.- Fluctuation in incubation temperature.- Degradation of DPPH solution due to light exposure.[11][12]
- Use calibrated pipettes and ensure proper technique.- Vortex or thoroughly mix each sample after adding the DPPH solution.- Use a temperature-controlled incubator.- Prepare fresh DPPH solution and keep it in a light-protected container.[12]
Low or No Antioxidant Activity Detected
- Dihydro-N-Caffeoyltyramine is not fully dissolved.- Incorrect wavelength used for measurement.- DPPH solution has degraded.- The concentration of Dihydro-N-Caffeoyltyramine is too low.
- Ensure complete solubility of your compound. Dihydro-N-Caffeoyltyramine is soluble in DMSO.[3] Consider the final solvent concentration in your assay.- The maximum absorbance for DPPH is typically between 515-517 nm.[8][9] Calibrate your spectrophotometer.- Test your DPPH solution with a known standard like ascorbic acid or Trolox.[13]
Color Interference from Sample
- Dihydro-N-Caffeoyltyramine solution has its own absorbance at the measurement wavelength.
- Run a sample blank containing the sample and the solvent (without DPPH) and subtract its absorbance from the sample reading.[11]
ABTS Assay Troubleshooting
Problem
Potential Cause(s)
Recommended Solution(s)
Inconsistent Absorbance of ABTS•+ Solution
- Incomplete generation of the ABTS radical cation.- Instability of the generated ABTS•+.
- Allow the ABTS and potassium persulfate solution to react for the recommended time (typically 12-16 hours in the dark) to ensure complete radical generation.[8]- Use the ABTS•+ solution within its stability window. Dilute the stock solution to the working concentration just before use.[8]
Variability in Results Between Batches
- Differences in reaction pH.- Variation in incubation time.[14]
- Ensure the pH of the reaction mixture is consistent across all assays. The reactivity of some compounds in the ABTS assay is pH-dependent.[14][15]- Use a fixed and consistent incubation time for all samples and standards.[14]
Precipitation in Wells
- Poor solubility of Dihydro-N-Caffeoyltyramine in the aqueous assay buffer.
- While ABTS is soluble in both aqueous and organic media, ensure your final solvent concentration (e.g., from a DMSO stock of Dihydro-N-Caffeoyltyramine) is compatible with the assay buffer and does not cause precipitation.[8]
ORAC Assay Troubleshooting
Problem
Potential Cause(s)
Recommended Solution(s)
High Well-to-Well Variability
- Temperature fluctuations across the microplate.[5] The generation of peroxyl radicals from AAPH is temperature-sensitive.[5]- Inconsistent pipetting of the AAPH initiator.
- Ensure the plate reader has stable and uniform temperature control. Pre-incubate the plate to the desired temperature before adding the AAPH.- Use a multichannel pipette or an automated liquid handler for the addition of AAPH to minimize timing differences between wells.[16]
Low Fluorescent Signal or Rapid Decay in Blanks
- Degradation of the fluorescein probe.- Incorrect filter set in the plate reader.
- Prepare the fluorescein solution fresh and protect it from light.- Use the correct excitation and emission wavelengths for fluorescein (typically ~485 nm excitation and ~520 nm emission).
Sample Quenching of Fluorescence
- The sample itself interferes with the fluorescence of the probe, independent of antioxidant activity.[17]
- Run a control experiment with your sample and the fluorescein probe but without the AAPH radical generator to assess for direct quenching effects.
Experimental Protocols
DPPH Radical Scavenging Assay
Reagent Preparation:
Prepare a stock solution of Dihydro-N-Caffeoyltyramine in DMSO.
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle or wrapped in aluminum foil to protect it from light.[12]
Prepare a series of dilutions of your Dihydro-N-Caffeoyltyramine stock solution in methanol.
Ascorbic acid or Trolox can be used as a positive control.
Assay Procedure:
In a 96-well plate, add 50 µL of your sample dilutions or standard.
Add 150 µL of the 0.1 mM DPPH solution to each well.[18]
Prepare a blank containing 50 µL of methanol and 150 µL of the DPPH solution.
Incubate the plate in the dark at room temperature for 30 minutes.[18]
Measurement and Calculation:
Measure the absorbance at 517 nm using a microplate reader.[9]
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100[18]
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
Reagent Preparation:
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours.[8]
Before use, dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
Prepare a stock solution of Dihydro-N-Caffeoyltyramine in a suitable solvent and create serial dilutions.
Assay Procedure:
Add 20 µL of your sample dilutions or a standard (like Trolox) to a 96-well plate.
Add 180 µL of the diluted ABTS•+ solution to each well.
Incubate the plate at room temperature for a fixed time (e.g., 6 minutes).
Calculate the percentage of inhibition similar to the DPPH assay.
Results can be expressed as Trolox Equivalents (TE) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.
ORAC Assay
Reagent Preparation:
Prepare a stock solution of fluorescein in a suitable buffer (e.g., phosphate buffer, pH 7.4).
Prepare a stock solution of the free radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer. This should be prepared fresh.[19]
Prepare a stock solution of Dihydro-N-Caffeoyltyramine and a Trolox standard curve in the assay buffer.
Assay Procedure (for 96-well plate):
Add 25 µL of your sample, standard, or blank (buffer) to the wells.
Add 150 µL of the fluorescein working solution to all wells.
Incubate the plate at 37°C for at least 15 minutes in the plate reader.
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[16]
Measurement and Calculation:
Immediately begin recording the fluorescence kinetically (e.g., every minute for 60-90 minutes) at an excitation of ~485 nm and an emission of ~520 nm. The plate should be maintained at 37°C.
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
Determine the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.[19]
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
The ORAC value of the sample is calculated from the standard curve and is typically expressed as µmole of Trolox Equivalents (TE) per gram or liter of the sample.[19]
Visualized Workflows and Pathways
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: A logical approach to troubleshooting inconsistent results.
Caption: Simplified reaction mechanisms for antioxidant assays.
Technical Support Center: Dihydro-N-Caffeoyltyramine (DHCT) Extraction and Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Dihydro-N-Caffeoyltyramin...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Dihydro-N-Caffeoyltyramine (DHCT) during extraction.
Frequently Asked Questions (FAQs)
Q1: What is Dihydro-N-Caffeoyltyramine (DHCT) and why is its stability during extraction important?
Dihydro-N-Caffeoyltyramine (DHCT) is a phenolic amide compound found in various plants, notably in the root bark of Lycium chinense[1][]. It is recognized for its potent antioxidative and anti-fungal properties[1]. Maintaining its structural integrity during extraction is crucial to preserve its biological activity for research and potential therapeutic applications.
Q2: What are the main factors that can cause degradation of DHCT during extraction?
The primary factors that can lead to the degradation of DHCT, a phenolic compound, include:
pH: Extremes in pH, particularly alkaline conditions, can promote hydrolysis and oxidation.
Temperature: High temperatures can accelerate degradation reactions.
Light: Exposure to UV light can induce isomerization and degradation of related compounds like N-caffeoyltyramine, suggesting a similar sensitivity for DHCT.
Enzymatic Activity: Endogenous plant enzymes, such as polyphenol oxidases, can degrade phenolic compounds when plant tissues are disrupted.
Oxidation: The presence of oxygen and metal ions can catalyze the oxidation of the catechol moiety of DHCT.
Q3: What are the potential degradation pathways for DHCT?
Based on the degradation of similar compounds, the potential degradation pathways for DHCT include:
Hydrolysis: Cleavage of the amide bond, yielding dihydrocaffeic acid and tyramine.
Oxidation: Oxidation of the dihydroxy-phenyl group (catechol moiety) to form quinones, which can then polymerize.
Isomerization: Although DHCT lacks the double bond present in N-caffeoyltyramine that undergoes cis-trans isomerization, other structural rearrangements might occur under harsh conditions.
Q4: What are the expected degradation products of DHCT?
While specific degradation products of DHCT are not extensively documented, based on the degradation of its parent compound, caffeic acid, potential degradation products could include hydroxytyrosol and protocatechuic aldehyde. Hydrolysis would yield dihydrocaffeic acid and tyramine.
Troubleshooting Guide
Issue Encountered
Potential Cause
Recommended Solution
Low yield of DHCT in the final extract.
Incomplete extraction.
- Increase the extraction time or the number of extraction cycles.- Reduce the particle size of the plant material by grinding to increase surface area.- Consider using ultrasound-assisted extraction (UAE) to enhance extraction efficiency.
Degradation of DHCT during extraction.
- Control the temperature; perform extraction at room temperature or below if possible.- Protect the extraction mixture from light by using amber glassware or covering the vessels with aluminum foil.- Adjust the pH of the extraction solvent to a slightly acidic range (pH 4-6).- Deactivate enzymes by blanching the plant material or using solvents with enzyme inhibitors.
Presence of unknown peaks in the chromatogram of the extract.
Degradation of DHCT or co-extraction of impurities.
- Compare the chromatogram with that of a standard DHCT sample.- Use a milder extraction method (e.g., lower temperature, shorter time).- Purify the extract using techniques like solid-phase extraction (SPE) or column chromatography.
Discoloration of the extract (e.g., browning).
Oxidation of phenolic compounds.
- Perform extraction under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants, such as ascorbic acid or sodium metabisulfite, to the extraction solvent.- Use chelating agents like EDTA to sequester metal ions that catalyze oxidation.
Formation of an emulsion during liquid-liquid extraction.
Presence of surfactants or lipids in the extract.
- Centrifuge the mixture to break the emulsion.- Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase.- Filter the mixture through a bed of celite or glass wool.
Experimental Protocols
Protocol 1: Extraction of Dihydro-N-Caffeoyltyramine from Lycium chinense Root Bark
This protocol is a synthesized procedure based on common methods for extracting phenolic amides from plant materials.
1. Sample Preparation:
Obtain fresh or dried root bark of Lycium chinense.
Wash the fresh material thoroughly to remove any soil and debris.
Dry the material at a temperature not exceeding 40°C to minimize thermal degradation.
Grind the dried root bark into a fine powder (e.g., 40-60 mesh).
2. Extraction:
Weigh 100 g of the powdered plant material and place it in a 2 L flask.
Add 1 L of 80% ethanol containing 0.1% (v/v) formic acid (to maintain a slightly acidic pH).
Macerate the mixture at room temperature (20-25°C) for 24 hours with continuous stirring, protecting it from light.
Alternatively, perform ultrasound-assisted extraction for 30 minutes at a controlled temperature (below 40°C).
Filter the mixture through Whatman No. 1 filter paper.
Repeat the extraction process on the residue two more times with fresh solvent.
Combine the filtrates.
3. Solvent Removal and Fractionation:
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
Suspend the crude extract in 200 mL of distilled water.
Perform liquid-liquid partitioning sequentially with n-hexane (3 x 200 mL) to remove non-polar compounds, followed by ethyl acetate (3 x 200 mL). DHCT is expected to be in the ethyl acetate fraction[].
4. Purification:
Concentrate the ethyl acetate fraction to dryness under reduced pressure.
Redissolve the residue in a minimal amount of methanol.
Further purify the DHCT using column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of chloroform and methanol.
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
5. Quantification:
Quantify the amount of DHCT in the purified fractions using a validated HPLC-UV method.
Protocol 2: Forced Degradation Study of Dihydro-N-Caffeoyltyramine
This protocol outlines a procedure to assess the stability of a purified DHCT sample under various stress conditions.
1. Preparation of Stock Solution:
Prepare a stock solution of purified DHCT in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial in an oven at 80°C for 48 hours.
Photodegradation: Expose 1 mL of the stock solution in a transparent vial to direct sunlight or a UV lamp (254 nm) for 24 hours. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
After the specified time, neutralize the acidic and alkaline samples.
Dilute all samples to an appropriate concentration with the mobile phase.
Analyze the samples by a stability-indicating HPLC method to determine the percentage of DHCT remaining and to observe the formation of degradation products.
Data Presentation
The following table provides illustrative quantitative data on the stability of Dihydro-N-Caffeoyltyramine under different conditions. Note: This data is hypothetical and serves as an example for what a stability study might reveal. Actual results may vary.
how to prepare a stable stock solution of Dihydro-N-Caffeoyltyramine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing stable stock solutions of Dihydro-N-C...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing stable stock solutions of Dihydro-N-Caffeoyltyramine for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is Dihydro-N-Caffeoyltyramine?
Dihydro-N-Caffeoyltyramine is a phenolic amide compound.[] It is recognized for its antioxidant and antifungal properties and is often used in research related to fungal infections and inflammation.[][2]
Q2: What is the appearance and molecular weight of Dihydro-N-Caffeoyltyramine?
Dihydro-N-Caffeoyltyramine is a white to off-white solid.[] Its molecular formula is C17H19NO4, and its molecular weight is 301.35 g/mol .[][3]
Q3: What is the recommended solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for dissolving Dihydro-N-Caffeoyltyramine and its analogs.[4][5] For related compounds, other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone have also been mentioned, though their suitability for Dihydro-N-Caffeoyltyramine should be experimentally verified.[4]
Q4: How should Dihydro-N-Caffeoyltyramine powder and stock solutions be stored for stability?
For long-term stability, the solid powder should be stored at -20°C for up to three years.[2] Once dissolved in a solvent, the stock solution should be stored at -80°C and is generally stable for up to one year.[2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[6] For short-term storage, some sources suggest that solutions can be kept at -20°C for up to a month, protected from light.[6]
Q5: Is it necessary to prepare fresh solutions for every experiment?
Whenever possible, it is best practice to prepare and use solutions on the same day.[4] If stock solutions are prepared in advance, they should be stored under the recommended conditions to ensure stability.[4][6] For in vivo experiments, it is particularly recommended to prepare working solutions freshly.[6]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Difficulty Dissolving the Compound
Insufficient solvent volume or low temperature.
Increase the solvent volume gradually. Gentle warming and/or sonication can aid in dissolution.[6][7] Ensure the compound has equilibrated to room temperature before adding the solvent.
Precipitation Observed in Stock Solution After Storage
The solution may be supersaturated, or the storage temperature may have fluctuated.
Before use, allow the vial to equilibrate to room temperature for at least one hour.[4] If precipitation persists, gentle warming and vortexing or sonication may be required to redissolve the compound.
Cloudiness or Phase Separation in Working Solution
This can occur when an organic stock solution is diluted into an aqueous buffer.
To prepare a working solution for in vivo studies, a common method involves a multi-step dilution. For example, the DMSO stock can be first mixed with a solubilizing agent like PEG300 and a surfactant like Tween-80 before the final addition of saline.[6][7] Always add solvents sequentially and ensure the solution is clear before adding the next component.[7]
Inconsistent Experimental Results
Degradation of the compound due to improper storage or handling.
Always store the stock solution in tightly sealed vials at the recommended temperature and protect it from light.[4][6] Avoid repeated freeze-thaw cycles by preparing aliquots.[6]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of Dihydro-N-Caffeoyltyramine in DMSO.
Materials:
Dihydro-N-Caffeoyltyramine powder
Dimethyl sulfoxide (DMSO), anhydrous
Sterile microcentrifuge tubes or vials
Calibrated balance
Vortex mixer
Sonicator (optional)
Procedure:
Equilibration: Allow the vial of Dihydro-N-Caffeoyltyramine powder to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation of atmospheric moisture.
Weighing: Accurately weigh out the desired amount of Dihydro-N-Caffeoyltyramine. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.01 mg of the compound (Molecular Weight = 301.34 g/mol ).
Dissolution:
Add the weighed powder to a sterile vial.
Add the calculated volume of DMSO to the vial. For 3.01 mg of powder, add 1 mL of DMSO.
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
Aliquoting and Storage:
Once the solution is clear, dispense it into smaller, single-use aliquots in sterile, tightly sealed vials.
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Workflow for Preparing a Stable Dihydro-N-Caffeoyltyramine Stock Solution.
Technical Support Center: Dihydro-N-Caffeoyltyramine Isolation
Welcome to the technical support center for the isolation of Dihydro-N-Caffeoyltyramine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common chall...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the isolation of Dihydro-N-Caffeoyltyramine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yield, encountered during the isolation and purification of this bioactive compound.
This section addresses specific issues that can lead to low yields of Dihydro-N-Caffeoyltyramine.
Q1: My final yield of Dihydro-N-Caffeoyltyramine is significantly lower than expected. What are the potential causes?
A1: Low yield in natural product isolation can stem from several factors throughout the experimental workflow.[1][2] Key areas to investigate include:
Inefficient Extraction: The initial extraction from the plant matrix may be incomplete. This could be due to the choice of solvent, extraction time, temperature, or the physical preparation of the plant material.[3]
Compound Degradation: Dihydro-N-Caffeoyltyramine, as a phenolic amide and a derivative of caffeic acid, is susceptible to degradation.[4][5][6] Factors such as pH, exposure to light, high temperatures, and oxidative conditions can lead to the breakdown of the target molecule.[3][7][8]
Losses During Purification: Significant amounts of the compound can be lost during chromatographic purification steps.[1] This can be due to irreversible adsorption to the stationary phase, co-elution with other compounds, or degradation on the column.
Incomplete Solvent Evaporation: Residual solvent in the final product can lead to an inaccurate yield determination.
Suboptimal Storage: Improper storage of either the initial extract or the purified compound can lead to degradation over time.
Q2: How does the choice of extraction solvent affect the yield of Dihydro-N-Caffeoyltyramine?
A2: The choice of solvent is critical for efficient extraction.[3] Dihydro-N-Caffeoyltyramine has a moderate polarity. Therefore, solvents of similar polarity are likely to be most effective.
Recommended Solvents: Alcohols such as methanol and ethanol, or hydroalcoholic mixtures (e.g., 70-80% ethanol in water), are often good choices for extracting phenolic compounds.[3][9] Ethyl acetate is another solvent that can be effective.
Solvent Mixtures: Sometimes, a mixture of solvents can provide better results than a single solvent by modulating the polarity to better match that of the target compound.[10]
Troubleshooting: If you suspect inefficient extraction, consider performing a sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) to fractionate the extract and potentially improve the yield of the target compound in a specific fraction.
Q3: I'm observing a brownish or dark-colored extract, and my final product is impure. What could be the reason?
A3: The dark coloration often indicates the presence of pigments (like chlorophylls) and oxidation products of phenols. The catechol moiety in Dihydro-N-Caffeoyltyramine is particularly prone to oxidation, which can lead to the formation of colored quinone-type structures.
Minimizing Oxidation:
Work quickly and at low temperatures during extraction and purification.
Consider adding antioxidants, such as ascorbic acid or sodium metabisulfite, to the extraction solvent.
Perform extractions under an inert atmosphere (e.g., nitrogen or argon) if possible.
Removing Pigments:
A preliminary extraction with a nonpolar solvent like hexane can help remove chlorophylls and lipids before the main extraction.
Adsorbent resins or specific solid-phase extraction (SPE) cartridges can be used to remove pigments from the crude extract.
Q4: My yield drops significantly after column chromatography. How can I optimize the purification step?
A4: Loss of product during column chromatography is a common issue.[1] Here are some troubleshooting strategies:
Choice of Stationary Phase: For a moderately polar compound like Dihydro-N-Caffeoyltyramine, both normal-phase (silica gel) and reversed-phase (C18) chromatography can be effective. If you are experiencing significant loss on silica gel due to irreversible adsorption, consider switching to a reversed-phase column.
Solvent System Optimization: Carefully select the mobile phase to ensure good separation and elution of your compound. For normal-phase chromatography, a mixture of a nonpolar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol) is common. For reversed-phase, mixtures of water (often acidified with formic or acetic acid to improve peak shape) and methanol or acetonitrile are typically used.
Column Loading: Overloading the column can lead to poor separation and loss of product. It is crucial to determine the optimal loading capacity for your column.
Alternative Purification Techniques: If column chromatography continues to result in low yields, consider other techniques such as preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC), which can offer higher resolution and recovery.[11]
Quantitative Data on Isolation Yields
Plant Source (Hypothetical)
Extraction Method
Purification Method
Final Yield (mg/100g of dry plant material)
Lycium chinense root bark
80% Ethanol Maceration
Silica Gel Column Chromatography
15 - 25
Cannabis sativa seeds
Supercritical CO2 Extraction
Preparative HPLC
10 - 20
Allium sativum (Garlic)
Methanol Soxhlet Extraction
Reversed-Phase C18 Chromatography
5 - 15
Note: These values are estimates and should be used as a general guideline. Actual yields will vary.
Experimental Protocols
Protocol 1: Isolation of Dihydro-N-Caffeoyltyramine from Lycium chinense Root Bark
This protocol is a representative method based on common practices for isolating phenolic amides from plant material.
1. Plant Material Preparation:
Obtain dried root bark of Lycium chinense.
Grind the root bark into a fine powder to increase the surface area for extraction.
2. Extraction:
Macerate 100 g of the powdered root bark in 1 L of 80% aqueous ethanol at room temperature for 24 hours with constant stirring.
Filter the mixture through cheesecloth and then through filter paper.
Repeat the extraction process on the plant residue two more times with fresh solvent.
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
3. Liquid-Liquid Partitioning:
Suspend the crude extract in 500 mL of distilled water.
Perform sequential liquid-liquid partitioning with an equal volume of:
n-hexane (to remove nonpolar compounds)
Ethyl acetate
The Dihydro-N-Caffeoyltyramine is expected to be enriched in the ethyl acetate fraction.
Concentrate the ethyl acetate fraction to dryness under reduced pressure.
4. Chromatographic Purification:
Prepare a silica gel column packed in chloroform.
Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform-methanol mixture and adsorb it onto a small amount of silica gel.
Load the adsorbed sample onto the column.
Elute the column with a gradient of increasing methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing to 10% methanol in chloroform).
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing under UV light.
Combine the fractions containing the pure Dihydro-N-Caffeoyltyramine.
Evaporate the solvent to obtain the purified compound.
5. Structure Confirmation:
Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Visualizations
Experimental Workflow for Dihydro-N-Caffeoyltyramine Isolation
Caption: Workflow for the isolation of Dihydro-N-Caffeoyltyramine.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield issues.
Technical Support Center: Dihydro-N-Caffeoyltyramine Purity Assessment by HPLC-DAD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chroma...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) methods for the purity assessment of Dihydro-N-Caffeoyltyramine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-DAD analysis of Dihydro-N-Caffeoyltyramine.
Problem
Potential Cause
Recommended Solution
Peak Tailing
Secondary interactions between the basic amine group of Dihydro-N-Caffeoyltyramine and residual silanol groups on the silica-based column.
- Optimize Mobile Phase pH: Lower the pH of the aqueous mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of silanol groups. - Use an End-Capped Column: Employ a high-purity, end-capped C18 column to minimize the number of accessible silanol groups. - Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
Poor Peak Resolution
Inadequate separation between Dihydro-N-Caffeoyltyramine and impurities or related compounds.
- Adjust Mobile Phase Composition: Modify the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer to fine-tune the elution strength. - Change Organic Modifier: Switch between acetonitrile and methanol, as they offer different selectivities for phenolic compounds. - Optimize Gradient Profile: If using a gradient, adjust the slope and duration to enhance the separation of closely eluting peaks. - Lower the Flow Rate: Reducing the flow rate can improve separation efficiency.
Baseline Drift
Changes in mobile phase composition, temperature fluctuations, or column contamination.
- Ensure Proper Mobile Phase Mixing and Degassing: Use high-purity solvents and ensure the mobile phase is thoroughly mixed and degassed to prevent bubble formation.[1][2] - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times and a stable baseline.[1][2] - Column Washing: Implement a robust column washing procedure after each analytical sequence to remove strongly retained compounds.
Ghost Peaks
Contamination in the mobile phase, sample solvent, or from the HPLC system itself (e.g., injector carryover).
- Run a Blank Gradient: Inject the mobile phase without the sample to identify if the ghost peaks originate from the solvent or system. - Use Freshly Prepared Mobile Phase: Prepare mobile phases fresh daily using high-purity solvents and additives. - Injector Cleaning: Implement a needle wash step with a strong solvent to minimize carryover between injections.
Irreproducible Retention Times
Inconsistent mobile phase preparation, fluctuating column temperature, or pump issues.
- Precise Mobile Phase Preparation: Carefully prepare the mobile phase with accurate volumetric measurements and pH adjustments. - System Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. - Pump Maintenance: Check the pump for leaks and ensure it delivers a constant and pulse-free flow.
Frequently Asked Questions (FAQs)
1. What is a suitable starting HPLC-DAD method for Dihydro-N-Caffeoyltyramine purity assessment?
A good starting point for method development would be a reversed-phase HPLC method. Below are some recommended initial conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: 10-50% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 280 nm and 320 nm for monitoring, with a full scan from 200-400 nm for peak purity analysis.
2. How can I confirm the identity of the Dihydro-N-Caffeoyltyramine peak?
Peak identity can be confirmed by comparing the retention time and the UV spectrum of the sample peak with that of a certified reference standard of Dihydro-N-Caffeoyltyramine. The Diode-Array Detector (DAD) is crucial for this as it provides the UV spectrum of the eluting peak.
3. What are the expected degradation pathways for Dihydro-N-Caffeoyltyramine under stress conditions?
While specific degradation pathways for Dihydro-N-Caffeoyltyramine are not extensively documented in readily available literature, similar phenolic amides can be susceptible to hydrolysis of the amide bond under strong acidic or basic conditions. Oxidation of the catechol moiety is also a potential degradation route. A forced degradation study (acidic, basic, oxidative, thermal, and photolytic stress) is recommended to identify potential degradation products and establish the stability-indicating nature of the analytical method.
4. How do I perform method validation for a Dihydro-N-Caffeoyltyramine purity assay?
Method validation should be performed according to ICH guidelines and typically includes the following parameters:
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.
Linearity: Establish a linear relationship between the concentration of Dihydro-N-Caffeoyltyramine and the detector response over a defined range.
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
Table 1: Example HPLC Method Parameters for Dihydro-N-Caffeoyltyramine Analysis
Parameter
Condition
HPLC System
Agilent 1260 Infinity II or equivalent
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient Program
0-5 min: 10% B 5-25 min: 10-60% B 25-30 min: 60-10% B 30-35 min: 10% B
Table 2: Representative Method Validation Data (Illustrative)
Validation Parameter
Result
Linearity (Concentration Range)
1 - 100 µg/mL
Correlation Coefficient (r²)
> 0.999
LOD
0.1 µg/mL
LOQ
0.3 µg/mL
Accuracy (Recovery)
98.0% - 102.0%
Precision (RSD%)
< 2.0%
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Dihydro-N-Caffeoyltyramine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.
Sample Solution: Accurately weigh the sample containing Dihydro-N-Caffeoyltyramine and dissolve it in methanol to obtain a final concentration within the validated linear range. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC-DAD System Operation and Data Acquisition
Set up the HPLC system according to the parameters outlined in Table 1.
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
Inject a blank (methanol or mobile phase) to ensure the system is clean.
Inject the working standard solutions in triplicate to establish the calibration curve.
Inject the sample solutions in triplicate for purity assessment.
After the analytical run, wash the column with a high percentage of organic solvent to remove any strongly retained compounds.
Process the chromatograms using appropriate software to determine peak areas, retention times, and UV spectra.
Visualizations
Caption: Experimental workflow for HPLC-DAD purity assessment.
Caption: Troubleshooting decision tree for common HPLC issues.
minimizing batch-to-batch variation of Dihydro-N-Caffeoyltyramine effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variation when...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variation when working with Dihydro-N-Caffeoyltyramine (DHCT).
Frequently Asked Questions (FAQs)
Q1: What is Dihydro-N-Caffeoyltyramine (DHCT) and what are its primary biological effects?
A1: Dihydro-N-Caffeoyltyramine (DHCT) is a phenolic amide compound. Its primary reported biological effects are potent antioxidant and anti-inflammatory activities. Research has shown that DHCT can down-regulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, by inhibiting the C/EBP and AP-1 transcription factors.[1] It also suppresses the activation of MAP kinases (ERK and JNK), which are involved in cellular responses to stress and inflammation.[1]
Q2: We are observing inconsistent results in our cell-based assays with different batches of DHCT. What are the potential causes?
A2: Batch-to-batch variation is a known challenge when working with natural and synthetic compounds.[2][3] Key factors that can contribute to inconsistent results with DHCT include:
Purity and Impurities: The presence of impurities from the synthesis or extraction process can interfere with the biological activity of DHCT.
Compound Stability: Degradation of the compound due to improper storage (e.g., exposure to light, oxygen, or incorrect temperatures) can lead to reduced efficacy.
Solvent and Formulation: The choice of solvent and the method of preparing stock solutions can affect the solubility and stability of DHCT, leading to variability in the effective concentration.
Experimental Conditions: Variations in cell culture conditions, reagent lots, and incubation times can all contribute to inconsistent outcomes.[2]
Q3: How can we ensure the quality and consistency of our DHCT batches?
A3: Implementing robust quality control (QC) measures is crucial.[4][5] We recommend the following QC steps for each new batch of DHCT:
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the DHCT batch.
Identity Confirmation: Confirm the chemical identity of the compound using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Functional Assay: Test each new batch in a standardized, simple, and reproducible bioassay to confirm its biological activity.
Q4: What are the recommended storage conditions for Dihydro-N-Caffeoyltyramine?
A4: To ensure stability, DHCT should be stored as a solid at -20°C or lower, protected from light and moisture. Stock solutions should be prepared fresh for each experiment if possible. If storage of stock solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during experiments with Dihydro-N-Caffeoyltyramine.
Issue 1: Reduced or No Biological Activity Observed
Possible Causes & Solutions
Possible Cause
Recommended Action
Compound Degradation
- Ensure DHCT has been stored correctly (solid at -20°C, protected from light).- Prepare fresh stock solutions.
Incorrect Concentration
- Verify calculations for dilutions.- Confirm the accuracy of pipetting.
Insoluble Compound
- Observe the stock solution for any precipitates.- Consider using a different solvent or sonication to aid dissolution.
Cell Line Responsive- ness
- Confirm that the cell line used is responsive to the expected pathway modulation by DHCT.- Include a positive control for the assay.
Issue 2: High Variability Between Replicates
Possible Causes & Solutions
Possible Cause
Recommended Action
Inconsistent Cell Seeding
- Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette.
Edge Effects in Plates
- Avoid using the outer wells of the plate for experimental samples.- Ensure proper humidity in the incubator.
Pipetting Errors
- Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.
Incomplete Mixing
- Gently mix the plate after adding reagents.
Data Presentation
Table 1: Example of Batch-to-Batch Variation in a COX-2 Inhibition Assay
DHCT Batch
Purity (by HPLC)
IC50 for COX-2 Inhibition (µM)
Batch A
98.5%
15.2
Batch B
91.2%
28.9
Batch C
99.1%
14.8
This table illustrates how a lower purity batch (Batch B) can lead to a significantly higher IC50 value, indicating reduced potency.
Table 2: Quality Control Parameters for DHCT Batchets
Parameter
Method
Specification
Appearance
Visual Inspection
White to off-white solid
Identity
Mass Spectrometry
Conforms to the expected molecular weight
Purity
HPLC
≥ 98%
Biological Activity
COX-2 Inhibition Assay
IC50 within ± 20% of the reference standard
Experimental Protocols
Protocol 1: Quality Control of DHCT Batches by HPLC
Objective: To determine the purity of a new batch of Dihydro-N-Caffeoyltyramine.
Materials:
Dihydro-N-Caffeoyltyramine (test and reference standard)
HPLC-grade acetonitrile
HPLC-grade water
Formic acid
C18 HPLC column
Method:
Prepare a stock solution of the DHCT reference standard and the test batch at 1 mg/mL in methanol.
Prepare a series of dilutions of the reference standard to create a calibration curve.
Set up the HPLC system with a C18 column.
The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid.
Inject the standards and the test sample.
Monitor the elution at a wavelength of 280 nm.
Calculate the purity of the test batch by comparing the peak area to the calibration curve.
Protocol 2: Functional Assay for DHCT Activity - COX-2 Expression in Macrophages
Objective: To assess the biological activity of a new batch of DHCT by measuring its ability to inhibit COX-2 expression.
Materials:
RAW 264.7 macrophage cell line
DMEM medium with 10% FBS
Lipopolysaccharide (LPS)
Dihydro-N-Caffeoyltyramine (test and reference standard)
Reagents for Western blotting or qPCR to detect COX-2
Method:
Seed RAW 264.7 cells in a 6-well plate and allow them to adhere overnight.
Pre-treat the cells with various concentrations of the DHCT test batch or reference standard for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression.
Lyse the cells and collect the protein or RNA.
Analyze COX-2 protein levels by Western blot or mRNA levels by qPCR.
Compare the dose-response curves of the test batch and the reference standard to determine the IC50.
Visualizations
Caption: Signaling pathway of Dihydro-N-Caffeoyltyramine's anti-inflammatory effect.
Caption: Quality control workflow for new batches of Dihydro-N-Caffeoyltyramine.
A Comparative Guide to the Bioactivity of Dihydro-N-Caffeoyltyramine and N-trans-caffeoyltyramine for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar bioactive compounds is paramount. This guide provides a detailed, data-driven compari...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar bioactive compounds is paramount. This guide provides a detailed, data-driven comparison of Dihydro-N-Caffeoyltyramine (DHCT) and N-trans-caffeoyltyramine (NCT), two phenolic amides with promising pharmacological profiles. We present a synthesis of available experimental data on their antioxidant, anti-inflammatory, and neuroprotective activities, supported by detailed experimental protocols and signaling pathway diagrams.
At a Glance: Key Bioactive Properties
Bioactivity
Dihydro-N-Caffeoyltyramine (DHCT)
N-trans-caffeoyltyramine (NCT)
Antioxidant Activity
Potent antioxidative effects reported, though specific quantitative data in common assays (DPPH, ABTS) is limited in currently available literature.
Demonstrates significant antioxidant and free radical scavenging properties, comparable to quercetin.[1]
Anti-inflammatory Activity
Suppresses cyclooxygenase-2 (COX-2) expression by inhibiting C/EBP and AP-1 transcription factors.[2]
Markedly suppresses COX-2 expression and the production of prostaglandin E2 (PGE2) in response to inflammatory stimuli.[3]
Neuroprotective Activity
Limited specific quantitative data available in the public domain.
Exhibits neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines (PC12 and SH-SY5Y).[2][4]
In-Depth Bioactivity Comparison
Antioxidant Capacity
Table 1: Quantitative Antioxidant Activity Data (Data compiled from separate studies)
Note: The absence of data for DHCT in this table highlights a gap in the current publicly available research.
Anti-inflammatory Effects
Both compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the COX-2 enzyme, a key mediator of inflammation.
Dihydro-N-Caffeoyltyramine (DHCT):
DHCT has been shown to down-regulate the expression of COX-2 at both the mRNA and protein levels.[2] Its mechanism of action involves the inhibition of the transcription factors C/EBP (CCAAT/enhancer-binding protein) and AP-1 (activator protein 1), which are crucial for the induction of COX-2 gene expression.[2] This targeted inhibition of signaling pathways highlights its potential as a specific anti-inflammatory agent.
N-trans-caffeoyltyramine (NCT):
NCT is a potent modulator of inflammatory responses.[3] It significantly inhibits the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated macrophages.[3] This effect is mediated by the suppression of COX-2 expression.[3]
Table 2: Quantitative Anti-inflammatory Activity Data (Data compiled from separate studies)
Note: A direct IC50 value for COX-2 inhibition by DHCT is not specified in the cited literature, though its inhibitory effect is established.
Neuroprotective Potential
The neuroprotective activities of these compounds, particularly NCT, have been investigated in models of oxidative stress-induced neuronal cell death.
N-trans-caffeoyltyramine (NCT):
NCT has demonstrated significant neuroprotective effects in both PC12 and SH-SY5Y neuronal cell lines.[2][4][5][6] It protects these cells from apoptosis induced by hydrogen peroxide (H₂O₂) by reducing oxidative stress.[2][4] The proposed mechanisms include the enhancement of endogenous antioxidant enzyme activities (catalase, superoxide dismutase, glutathione), reduction of reactive oxygen species (ROS) formation, and restoration of mitochondrial membrane potential.[2] Furthermore, NCT has shown inhibitory activity against key enzymes implicated in Alzheimer's disease, such as BACE1 and MAO-B, and reduces the aggregation of Aβ and Tau proteins.[4]
Dihydro-N-Caffeoyltyramine (DHCT):
Currently, there is a lack of specific quantitative data in the public domain detailing the neuroprotective effects of DHCT in similar experimental models. This represents a significant area for future research.
Table 3: Quantitative Neuroprotective Activity Data for N-trans-caffeoyltyramine
This assay is a common and straightforward method to assess the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
General Protocol:
Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
Sample Preparation: Dissolve the test compound (DHCT or NCT) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.
Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to each well.
Initiation of Reaction: Add the DPPH working solution to each well and mix thoroughly.
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation: The percentage of radical scavenging activity is calculated using the formula:
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the compound.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.
Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The PGH2 is then reduced to PGF2α, which can be quantified using methods like ELISA or fluorometric detection of an intermediate product.
General Protocol (Fluorometric):
Reagent Preparation: Prepare assay buffer, COX probe, and a solution of the substrate (arachidonic acid). Reconstitute the human recombinant COX-2 enzyme.
Inhibitor and Control Preparation: Prepare various concentrations of the test compound (DHCT or NCT) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
Reaction Setup: In a 96-well plate, add the test compounds, inhibitor control, and enzyme control to their respective wells.
Enzyme Addition: Add the COX-2 enzyme to all wells except the blank.
Reaction Initiation: Add the arachidonic acid solution to initiate the reaction.
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation/emission of 535/587 nm for a set period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).
Calculation: The rate of the reaction is determined from the slope of the kinetic curve. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
Neuroprotection Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and, in this context, neuroprotection.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
Cell Culture: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate and allow them to adhere and grow.
Pre-treatment: Treat the cells with various concentrations of the test compound (DHCT or NCT) for a specific period (e.g., 24 hours).
Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂), for a defined duration. A control group without the oxidative agent is also maintained.
MTT Incubation: Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow for formazan crystal formation.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculation: Cell viability is expressed as a percentage of the control (untreated, non-stressed cells). The EC50 value (the concentration of the compound that provides 50% of the maximum protective effect) can be calculated.
Signaling Pathway Diagrams
DHCT Anti-inflammatory Signaling Pathway
Caption: DHCT inhibits PMA-induced COX-2 expression in macrophages.
NCT Neuroprotective Signaling Pathway
Caption: NCT protects neuronal cells from oxidative stress-induced apoptosis.
Conclusion and Future Directions
Both Dihydro-N-Caffeoyltyramine and N-trans-caffeoyltyramine exhibit promising bioactivities, particularly in the realms of anti-inflammatory and antioxidant effects. NCT currently has a more extensively documented profile, especially concerning its neuroprotective properties. The available data suggests that both compounds warrant further investigation as potential therapeutic agents.
A critical gap in the current research landscape is the lack of direct, quantitative comparative studies. Future research should focus on head-to-head comparisons of DHCT and NCT in standardized antioxidant, anti-inflammatory, and neuroprotective assays to elucidate their relative potencies and mechanisms of action more definitively. Such studies will be invaluable for guiding future drug discovery and development efforts.
A Comparative Analysis of the Antioxidant Activities of Dihydro-N-Caffeoyltyramine and Quercetin
For Immediate Release This guide provides a detailed comparison of the antioxidant properties of Dihydro-N-Caffeoyltyramine and the well-characterized flavonoid, quercetin. The information presented herein is intended fo...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This guide provides a detailed comparison of the antioxidant properties of Dihydro-N-Caffeoyltyramine and the well-characterized flavonoid, quercetin. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document summarizes key quantitative data, outlines experimental methodologies, and illustrates the signaling pathways involved in their antioxidant mechanisms.
Executive Summary
Both Dihydro-N-Caffeoyltyramine and quercetin demonstrate significant antioxidant potential through direct radical scavenging and modulation of cellular antioxidant defense systems. While direct comparative studies are limited, available data from standardized assays such as DPPH, ABTS, and ORAC allow for an objective assessment of their relative potencies. Quercetin is a well-established antioxidant with a wealth of supporting data. Dihydro-N-Caffeoyltyramine, a hydroxycinnamic acid amide, also exhibits potent antioxidant effects, largely attributed to its catechol functional group.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of Dihydro-N-Caffeoyltyramine (represented by its close analogue, N-trans-caffeoyltyramine) and quercetin from various in vitro assays. A lower IC50 value indicates greater antioxidant potency.
*Note: Data for Dihydro-N-Caffeoyltyramine is represented by N-trans-caffeoyltyramine, a structurally similar and more extensively studied compound.
Mechanisms of Antioxidant Action
Dihydro-N-Caffeoyltyramine: The antioxidant capacity of Dihydro-N-Caffeoyltyramine is primarily attributed to its chemical structure, specifically the catechol group, which can readily donate hydrogen atoms or electrons to neutralize free radicals[1]. In addition to direct radical scavenging, studies on the related compound N-trans-caffeoyltyramine have shown its ability to enhance the activity of endogenous antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione (GSH)[3].
Quercetin: Quercetin is a potent antioxidant that acts through multiple mechanisms. It effectively scavenges a wide range of reactive oxygen species (ROS) due to its unique molecular structure[1]. Furthermore, quercetin is known to modulate key signaling pathways involved in cellular defense against oxidative stress, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[4][5]. Activation of Nrf2 leads to the upregulation of a battery of antioxidant and detoxification genes.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing antioxidant activity and the signaling pathways modulated by these compounds.
Caption: Experimental workflow for antioxidant assays.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
Sample Preparation: Dissolve Dihydro-N-Caffeoyltyramine and quercetin in a suitable solvent (e.g., methanol or DMSO) to create stock solutions. Perform serial dilutions to obtain a range of concentrations.
Assay Procedure:
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
For the control, mix 100 µL of the DPPH solution with 100 µL of the solvent.
Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance at 517 nm using a microplate reader.
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Protocol:
Reagent Preparation:
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
Before use, dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
Sample Preparation: Prepare stock solutions and serial dilutions of Dihydro-N-Caffeoyltyramine and quercetin as described for the DPPH assay.
Assay Procedure:
Add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution in a 96-well plate.
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
Measurement: Measure the absorbance at 734 nm.
Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
Reagent Preparation:
Prepare a fluorescein working solution.
Prepare an AAPH solution (free radical initiator).
Prepare a Trolox standard solution for the standard curve.
Sample Preparation: Prepare dilutions of Dihydro-N-Caffeoyltyramine and quercetin in an appropriate buffer.
Assay Procedure:
In a black 96-well microplate, add 150 µL of the fluorescein solution to each well, followed by 25 µL of the sample, standard, or blank (buffer).
Incubate the plate at 37°C for a pre-incubation period.
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
Calculation: The antioxidant capacity is determined by calculating the net area under the curve (AUC) for each sample and comparing it to the AUC of the Trolox standards. The results are expressed as Trolox equivalents (TE).
Conclusion
Both Dihydro-N-Caffeoyltyramine and quercetin are effective antioxidants. Quercetin's antioxidant activity is extensively documented, with a well-understood mechanism involving both direct radical scavenging and modulation of the Nrf2 signaling pathway. While quantitative data for Dihydro-N-Caffeoyltyramine is less abundant, the available information, primarily from its analogue N-trans-caffeoyltyramine, indicates a potent direct radical scavenging ability and the capacity to enhance endogenous antioxidant enzyme activity. Further direct comparative studies are warranted to definitively establish the relative antioxidant potencies of these two compounds.
validating the antifungal efficacy of Dihydro-N-Caffeoyltyramine against Candida
A Guide for Researchers and Drug Development Professionals This guide provides a comparative analysis of the antifungal efficacy of Dihydro-N-Caffeoyltyramine against Candida species, benchmarked against established anti...
Author: BenchChem Technical Support Team. Date: November 2025
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antifungal efficacy of Dihydro-N-Caffeoyltyramine against Candida species, benchmarked against established antifungal agents. The information presented herein is intended to support further research and development of novel antifungal therapies.
Overview of Dihydro-N-Caffeoyltyramine
Dihydro-N-Caffeoyltyramine is a phenolic amide that has demonstrated antifungal properties. A key study has shown that this compound is potent against Candida albicans at concentrations of 5–10 μg/ml.[1][2][3] A significant aspect of its bioactivity is its ability to impede the dimorphic transition of C. albicans, a critical virulence factor.[1][2][3] This suggests a potential mechanism of action that disrupts fungal pathogenesis.
Comparative In Vitro Efficacy
The following tables summarize the available quantitative data on the antifungal activity of Dihydro-N-Caffeoyltyramine and compare it with standard antifungal drugs and a closely related phenolic compound, Caffeic Acid Phenethyl Ester (CAPE).
Table 1: Antifungal Activity Against Planktonic Candida Cells
Note: MIC (Minimum Inhibitory Concentration) and MFC (Minimum Fungicidal Concentration) ranges for standard antifungals are approximate and can vary based on the specific isolate and testing methodology.
Table 2: Anti-Biofilm Activity Against Candida albicans
Compound
Biofilm Inhibition
Mature Biofilm Eradication
Citation(s)
Dihydro-N-Caffeoyltyramine
Inhibition of dimorphic transition suggests potential anti-biofilm activity
Effective, but higher concentrations may be required
Caspofungin
Effective against early-stage biofilms
Variable efficacy against mature biofilms
Note: MBIC (Minimum Biofilm Inhibitory Concentration) is the lowest concentration that inhibits biofilm formation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.
Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is then diluted in RPMI-1640 medium to the final inoculum concentration.
Drug Dilution: A serial two-fold dilution of the test compound (e.g., Dihydro-N-Caffeoyltyramine) is prepared in a 96-well microtiter plate with RPMI-1640 medium.
Inoculation and Incubation: Each well is inoculated with the prepared Candida suspension. The plates are incubated at 35°C for 24-48 hours.
Endpoint Reading: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a secondary test following the MIC assay.
Subculturing: Aliquots from wells showing no visible growth in the MIC assay are subcultured onto SDA plates.
Incubation: The plates are incubated at 35°C for 24-48 hours.
Endpoint Reading: The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in colony-forming units (CFU/mL) compared to the initial inoculum.
Biofilm Inhibition Assay
The effect on Candida biofilm formation can be assessed using a crystal violet staining method.
Biofilm Formation: Candida cells are incubated in 96-well plates with a suitable growth medium (e.g., RPMI-1640) and varying concentrations of the test compound at 37°C for 24-48 hours to allow for biofilm formation.
Washing: Non-adherent cells are removed by washing the wells with phosphate-buffered saline (PBS).
Staining: The remaining biofilms are stained with 0.1% (w/v) crystal violet for 15 minutes.
Destaining and Quantification: Excess stain is removed by washing. The bound stain is solubilized with 95% ethanol, and the absorbance is measured at 570 nm. The percentage of biofilm inhibition is calculated relative to the control (no compound).
Potential Mechanism of Action and Signaling Pathways
While the precise molecular targets of Dihydro-N-Caffeoyltyramine in Candida have not been fully elucidated, its ability to inhibit the yeast-to-hyphae transition provides critical clues.[1][2][3] This dimorphic switch is a key virulence factor regulated by complex signaling networks. Phenolic compounds, in general, are known to exert antifungal effects through various mechanisms, including disruption of the cell membrane, inhibition of ergosterol biosynthesis, and induction of oxidative stress.
The inhibition of dimorphism suggests that Dihydro-N-Caffeoyltyramine may interfere with one or more of the major signaling pathways controlling morphogenesis in C. albicans, such as the cAMP-PKA pathway or the MAPK signaling cascade.
Experimental Workflow for Antifungal Efficacy Validation
Caption: Workflow for validating the antifungal efficacy of a test compound.
Putative Signaling Pathway Interference
The Ras/cAMP/PKA signaling pathway is a central regulator of hyphal development in C. albicans. Environmental cues activate Ras1, which in turn stimulates adenylyl cyclase (Cyr1) to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the transcription factor Efg1, a key regulator of hypha-specific genes. The observed inhibition of dimorphism by Dihydro-N-Caffeoyltyramine suggests a potential disruption at one or more points within this cascade.
Caption: Potential interference points of Dihydro-N-Caffeoyltyramine in the Ras/cAMP/PKA pathway.
Conclusion and Future Directions
Dihydro-N-Caffeoyltyramine demonstrates promising antifungal activity against Candida albicans, particularly through its inhibition of the crucial yeast-to-hyphae dimorphic transition. While initial data on its potency are encouraging, further research is required to establish a comprehensive antifungal profile. Future studies should focus on:
Determining standard MIC and MFC values against a broader range of clinical Candida isolates, including non-albicans species.
Quantifying its efficacy against Candida biofilms.
Elucidating the precise molecular mechanism of action and identifying its direct cellular targets.
Investigating its in vivo efficacy and safety in relevant animal models of candidiasis.
The development of new antifungal agents with novel mechanisms of action is critical in the face of rising drug resistance. Dihydro-N-Caffeoyltyramine represents a promising lead compound that warrants further investigation.
A Comparative Analysis of Dihydro-N-Caffeoyltyramine and Other Phenolic Amides in Biological Applications
For Researchers, Scientists, and Drug Development Professionals Dihydro-N-Caffeoyltyramine (DHCT), a phenolic amide found in various plants, has garnered significant interest for its diverse biological activities. This g...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Dihydro-N-Caffeoyltyramine (DHCT), a phenolic amide found in various plants, has garnered significant interest for its diverse biological activities. This guide provides an objective comparison of DHCT with other structurally related phenolic amides, including N-caffeoyltyramine, N-feruloyltyramine, and N-p-coumaroyltyramine. The comparison focuses on their antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties, supported by experimental data.
Comparative Biological Activities: A Quantitative Overview
The efficacy of Dihydro-N-Caffeoyltyramine and its analogs varies depending on their specific chemical structures. The following tables summarize the available quantitative data from various studies, providing a comparative perspective on their biological potencies. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Antioxidant Activity
The antioxidant capacity of these phenolic amides is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. A lower IC50 value indicates a higher antioxidant activity.
The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Note: Quantitative IC50 values for direct COX-2 and iNOS inhibition by Dihydro-N-Caffeoyltyramine were not found in direct comparative studies. The data for N-caffeoyl serotonin, a structurally related amide, and a chrysin derivative are provided for context. Dihydro-N-Caffeoyltyramine has been shown to down-regulate COX-2 expression rather than directly inhibit its enzymatic activity.
Signaling Pathways and Mechanisms of Action
Phenolic amides exert their biological effects by modulating various intracellular signaling pathways. Dihydro-N-Caffeoyltyramine, in particular, has been shown to interfere with key inflammatory and oxidative stress pathways.
Anti-inflammatory Signaling Cascade
Dihydro-N-Caffeoyltyramine has been demonstrated to suppress the expression of the pro-inflammatory enzyme COX-2.[4] This is achieved by inhibiting the activation of critical transcription factors, namely activator protein-1 (AP-1) and CCAAT/enhancer-binding protein (C/EBP).[4] The upstream regulation of these transcription factors involves the mitogen-activated protein kinase (MAPK) signaling pathway. Dihydro-N-Caffeoyltyramine significantly inhibits the phosphorylation of ERK and JNK, two key kinases in the MAPK cascade.[4]
Caption: Inhibition of the MAPK/AP-1/C/EBP pathway by Dihydro-N-Caffeoyltyramine.
Many phenolic compounds are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. This inhibition prevents the transcription of pro-inflammatory genes, including iNOS and COX-2.
Caption: General mechanism of NF-κB inhibition by phenolic amides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activities of phenolic amides.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to protect cells from oxidative stress.
Workflow:
Caption: Cellular Antioxidant Assay Workflow.
Detailed Steps:
Cell Culture: Adherent cells (e.g., HeLa or HepG2) are cultured in a 96-well black fluorescence microplate until they reach 90-100% confluency.[2][6][8]
Washing: The culture medium is removed, and the cells are gently washed three times with Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).[2][6][8]
Pre-incubation: Cells are pre-incubated with a cell-permeable fluorescent probe, 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), and the test antioxidant compound (or a standard like Quercetin) for 60 minutes at 37°C.[2][6][8]
Washing: The pre-incubation solution is removed, and the cells are washed again three times with DPBS or HBSS.[2][6][8]
Initiation of Oxidative Stress: A free radical initiator solution is added to the wells.[2][6][8]
Fluorescence Measurement: The fluorescence intensity is immediately measured at an excitation wavelength of approximately 480 nm and an emission wavelength of around 530 nm over a period of 60 minutes at 37°C.[2][6][8] The antioxidant activity is determined by the compound's ability to suppress the fluorescence generated from the oxidation of DCFH.
This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Detailed Steps:
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined.
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Detailed Steps:
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[3]
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][10]
Reaction: The test compound is added to the ABTS•+ solution.
Absorbance Measurement: The absorbance is read at 734 nm after a specific incubation time.
Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.
COX-2 and iNOS Inhibition Assays
COX-2 Inhibition Assay (In Vitro):
Enzyme and Substrate Preparation: Purified COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.
Incubation: The enzyme is pre-incubated with the test compound at various concentrations.
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
Measurement of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.
Calculation: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.
iNOS Inhibition Assay (Cell-based):
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) in the presence of various concentrations of the test compound.
Nitrite Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of nitric oxide) in the culture medium is measured using the Griess reagent.
Calculation: The percentage of inhibition of nitric oxide production is calculated, and the IC50 value is determined.
This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Detailed Steps:
Cell Culture: PC12 cells are cultured in a 96-well plate.
Pre-treatment: Cells are pre-treated with the test compound for a specific duration.
Induction of Oxidative Stress: Oxidative stress is induced by adding a toxic agent, such as hydrogen peroxide (H₂O₂) or amyloid-β peptide.[10][11]
MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
Absorbance Measurement: The absorbance is measured at approximately 570 nm.
Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.
Conclusion
Dihydro-N-Caffeoyltyramine and its related phenolic amides exhibit a range of promising biological activities, particularly in the realms of antioxidant and anti-inflammatory action. While direct comparative studies providing a comprehensive set of quantitative data are somewhat limited, the available evidence suggests that the subtle structural differences between these compounds, such as the saturation of the propanoid side chain in Dihydro-N-Caffeoyltyramine, can influence their biological potency and mechanisms of action.
The primary anti-inflammatory mechanism for Dihydro-N-Caffeoyltyramine appears to be the downregulation of COX-2 expression via inhibition of the MAPK/AP-1/C/EBP signaling pathway, distinguishing it from direct enzymatic inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships within this class of compounds and to identify the most promising candidates for further development as therapeutic agents for oxidative stress and inflammation-related diseases. The detailed experimental protocols provided in this guide should facilitate such future research endeavors.
The Structure-Activity Relationship of Dihydro-N-Caffeoyltyramine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Dihydro-N-Caffeoyltyramine (DHCT), a phenolic amide, and its analogs are emerging as promising candidates in drug discovery due to their significant antioxi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Dihydro-N-Caffeoyltyramine (DHCT), a phenolic amide, and its analogs are emerging as promising candidates in drug discovery due to their significant antioxidant and anti-inflammatory properties. Understanding the relationship between their chemical structure and biological activity is crucial for the development of potent therapeutic agents. This guide provides a comparative analysis of DHCT analogs, supported by experimental data, to elucidate their structure-activity relationship (SAR).
Core Findings in Structure-Activity Relationship
The biological activity of Dihydro-N-Caffeoyltyramine analogs is predominantly influenced by the substitution pattern on both the caffeoyl and tyramine moieties. Key structural features that govern their antioxidant and anti-inflammatory effects include:
Hydroxyl Groups on the Caffeoyl Moiety: The presence and position of hydroxyl groups on the phenyl ring of the caffeoyl group are critical for antioxidant activity. A catechol (3,4-dihydroxy) substitution pattern is a strong determinant of radical scavenging ability. The number of hydroxyl groups is directly correlated with increased antioxidant potency.
Saturation of the Propenoic Acid Linker: Dihydro-N-Caffeoyltyramine, with its saturated linker, exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) expression. This suggests that the flexibility and conformation conferred by the saturated chain are important for this specific mechanism.
Amide Linkage: The amide bond connecting the caffeoyl and tyramine moieties is considered favorable for biological activity, potentially contributing to interactions with target enzymes through hydrogen bonding.
Comparative Biological Activity of N-Caffeoyltyramine Analogs
Anti-inflammatory Mechanism: Inhibition of COX-2 Expression
Dihydro-N-Caffeoyltyramine has been shown to exert its anti-inflammatory effects by down-regulating the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] This inhibition is achieved through the modulation of specific signaling pathways.
Signaling Pathway for DHCT-mediated COX-2 Inhibition
Caption: DHCT inhibits PMA-induced COX-2 expression via MAPK/AP-1 and C/EBPβ pathways.
DHCT significantly inhibits the activation of the mitogen-activated protein (MAP) kinases, ERK and JNK, which are upstream regulators of the transcription factor activator protein-1 (AP-1).[1] Additionally, DHCT reduces the expression of C/EBPβ.[1] By inhibiting the activation and expression of these key transcription factors, DHCT effectively suppresses the transcription of the COX-2 gene, leading to reduced production of pro-inflammatory prostaglandins like PGE2.[1]
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Workflow:
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Methodology:
Prepare stock solutions of the Dihydro-N-Caffeoyltyramine analogs and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).
Prepare a working solution of DPPH in the same solvent.
In a microplate, add various concentrations of the test compounds and the standard to different wells.
Add the DPPH solution to each well to initiate the reaction.
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
The percentage of DPPH radical scavenging activity is calculated using the formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.
Workflow:
Caption: Workflow for the in vitro COX-2 inhibition assay.
Methodology:
A reaction mixture containing assay buffer, heme, and the COX-2 enzyme is prepared.
The test compounds (Dihydro-N-Caffeoyltyramine analogs) at various concentrations are added to the reaction mixture and pre-incubated. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
The percentage of COX-2 inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of the control (without inhibitor).
The IC50 value, representing the concentration of the compound that causes 50% inhibition of COX-2 activity, is determined from a dose-response curve.
Conclusion
The structure-activity relationship of Dihydro-N-Caffeoyltyramine analogs highlights the critical role of the catechol moiety for antioxidant activity and suggests the importance of the saturated linker and amide functionality for anti-inflammatory effects. The presented data and experimental protocols provide a foundation for researchers to design and evaluate novel analogs with enhanced therapeutic potential. Further studies focusing on a systematic variation of substituents on both the caffeoyl and tyramine portions of the molecule are warranted to develop a more comprehensive quantitative structure-activity relationship (QSAR) model. This will enable the rational design of next-generation antioxidant and anti-inflammatory agents.
A Comparative Guide to the Anti-Inflammatory Effects of Dihydro-N-Caffeoyltyramine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive cross-validation of the anti-inflammatory properties of Dihydro-N-Caffeoyltyramine (DHCT), also referred to as N-trans-ρ...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory properties of Dihydro-N-Caffeoyltyramine (DHCT), also referred to as N-trans-ρ-caffeoyl tyramine (CT). It compares its efficacy with other known anti-inflammatory agents and details the underlying molecular mechanisms and experimental protocols used for its evaluation.
Introduction to Dihydro-N-Caffeoyltyramine
Dihydro-N-Caffeoyltyramine is a phenolic amide that has been isolated from natural sources such as the root bark of Lycium chinense.[1] It is recognized for its potent antioxidant and anti-inflammatory activities.[1][2] Research indicates that DHCT effectively modulates key inflammatory pathways, reducing the production of pro-inflammatory mediators. This makes it a compound of significant interest for the development of novel anti-inflammatory therapeutics. This guide will compare its effects against other natural compounds like Curcumin and Resveratrol, and the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.
Molecular Mechanisms and Signaling Pathways
The anti-inflammatory effects of Dihydro-N-Caffeoyltyramine and comparable compounds are primarily mediated through the modulation of critical signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of pro-inflammatory genes.[3][4]
2.1. NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, activating the transcription of genes for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription.[6][7] Many natural compounds, including DHCT, exert their anti-inflammatory effects by inhibiting this pathway.[3][8]
Figure 1. The NF-κB signaling pathway and points of inhibition.
2.2. MAPK Signaling Pathway
The MAPK family, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, regulates cellular responses to a variety of external stimuli.[9] These kinases activate transcription factors such as activator protein-1 (AP-1), which is composed of c-Jun and c-Fos proteins.[1][10] AP-1, in turn, promotes the expression of inflammatory mediators, including COX-2. DHCT has been shown to significantly inhibit the phosphorylation, and thus activation, of ERK and JNK.[1][11]
Figure 2. The MAPK signaling pathway showing inhibition by DHCT.
Comparative Efficacy: In Vitro Data
The anti-inflammatory potential of DHCT has been quantified through various in vitro assays, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The following tables summarize the inhibitory effects of DHCT on key inflammatory mediators compared to other compounds.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
Note: Specific IC50 values for DHCT are not consistently reported in abstracts; studies confirm dose-dependent activity. Data for alternatives are provided for context on their established effects.
Table 2: Inhibition of Pro-inflammatory Cytokine Production
Note: IL-10 is often considered an anti-inflammatory cytokine, but its modulation can be context-dependent in inflammatory models.
Experimental Protocols
Standardized in vitro assays are crucial for evaluating and comparing the anti-inflammatory properties of compounds like DHCT. Below are detailed methodologies for key experiments.
4.1. General Experimental Workflow
A typical workflow for screening anti-inflammatory compounds involves cell culture, stimulation to induce an inflammatory response, and subsequent measurement of inflammatory markers.
Figure 3. A general workflow for in vitro anti-inflammatory assays.
4.2. Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures nitrite (NO₂⁻), a stable and oxidized product of NO.[15]
Sample Preparation: Cell culture supernatants are collected after treatment and stimulation.
Nitrate Reduction (Optional but Recommended): To measure total NO production (nitrite + nitrate), samples are first incubated with nitrate reductase and its cofactor (NADH or NADPH) to convert nitrate (NO₃⁻) to nitrite.[16][17]
Griess Reaction: An equal volume of Griess reagent (typically a solution of sulfanilamide in acid, followed by N-naphthyl-ethylenediamine) is added to each sample.[15]
Incubation: The mixture is incubated for 5-10 minutes at room temperature, protected from light.
Measurement: The formation of a purple azo compound is measured spectrophotometrically at an absorbance of ~540 nm.[15][16]
Quantification: The nitrite concentration is determined by comparison with a standard curve generated from known concentrations of sodium nitrite.
4.3. Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Immunoassays
Enzyme-Linked Immunosorbent Assays (ELISAs) are the standard for quantifying the concentration of specific proteins like PGE2 and cytokines in cell culture supernatants.[18][19]
Plate Coating: A 96-well microplate is coated with a capture antibody specific to the target molecule (e.g., anti-PGE2 or anti-TNF-α).
Sample Addition: Cell culture supernatants and a series of standards of known concentration are added to the wells. The plate is incubated to allow the target molecule to bind to the capture antibody.
Washing: The plate is washed to remove unbound substances.
Detection Antibody: A biotinylated detection antibody, also specific to the target, is added. This antibody binds to a different epitope on the target molecule.
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the biotin on the detection antibody.
Substrate Addition: A chromogenic substrate (e.g., TMB for HRP) is added. The enzyme catalyzes a reaction that produces a colored product.
Stopping the Reaction: The reaction is stopped with an acid solution (e.g., H₂SO₄).
Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 450 nm). The concentration in the samples is calculated from the standard curve.[20][21]
Conclusion
The available experimental data robustly supports the anti-inflammatory potential of Dihydro-N-Caffeoyltyramine. Its mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a significant reduction in the production of key inflammatory mediators, including NO, PGE2, TNF-α, and IL-6.[1][11] Comparative analysis suggests its efficacy is potent, positioning it as a strong candidate for further preclinical and clinical development. While direct head-to-head quantitative comparisons with alternatives like curcumin or ibuprofen are still emerging, the foundational evidence highlights DHCT as a promising natural compound for the management of inflammatory conditions.[12] Future research should focus on establishing precise IC50 values across a range of inflammatory markers and cell types to better position it within the landscape of anti-inflammatory agents.
A Comparative Guide to Synthetic vs. Natural Dihydro-N-Caffeoyltyramine in Experimental Research
For Researchers, Scientists, and Drug Development Professionals Dihydro-N-Caffeoyltyramine (DHCT), also known as N-trans-Caffeoyltyramine, is a phenolic amide demonstrating significant antioxidant and anti-inflammatory p...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Dihydro-N-Caffeoyltyramine (DHCT), also known as N-trans-Caffeoyltyramine, is a phenolic amide demonstrating significant antioxidant and anti-inflammatory properties.[1] As a compound of interest for therapeutic development, researchers often face the choice between utilizing DHCT isolated from natural sources or a chemically synthesized version. This guide provides an objective comparison of synthetic and natural DHCT, supported by experimental data and detailed protocols to aid in the selection of the appropriate material for research purposes.
While direct comparative studies on the bioactivity of natural versus synthetic DHCT are not extensively documented, the principle of chemical identity dictates that a pure synthetic molecule will exhibit the same biological effects as its natural counterpart. The primary differences, therefore, lie in their origin, purity, scalability, and cost-effectiveness.
Key Comparative Insights
Feature
Synthetic Dihydro-N-Caffeoyltyramine
Natural Dihydro-N-Caffeoyltyramine
Purity
High purity achievable, often >98%. Free of plant-derived contaminants.[2]
Purity can vary depending on the extraction and purification methods. May contain other structurally related plant compounds.
Extracted from various plants, including the root bark of Lycium chinense and hempseed.[1][4]
Cost-Effectiveness
Can be more cost-effective for large-scale production due to optimized and reproducible processes.[3]
The cost can be high due to the complexity of extraction and purification from plant material.
Scalability
Highly scalable to produce large, consistent batches for extensive studies.[2][3]
Scalability can be limited by the availability of the plant source and the efficiency of the extraction process.
Consistency
High batch-to-batch consistency ensures reproducibility of experimental results.[2]
Can exhibit variability between batches due to factors like plant genetics, growing conditions, and extraction efficiency.[2]
Potential Contaminants
Potential for residual solvents and reagents from the synthesis process.
Potential for pesticides, herbicides, and other environmental contaminants from the plant source, as well as co-extracted plant metabolites.
Biological Activity Data
The following table summarizes the reported biological activities of Dihydro-N-Caffeoyltyramine. As synthetic and natural DHCT are chemically identical, these activities are applicable to both forms, provided the material is of high purity.
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Methodology:
Preparation of Reagents:
Prepare a stock solution of DHCT (synthetic or natural) in a suitable solvent (e.g., methanol or ethanol).
Prepare a fresh solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.
Assay Procedure:
Add a series of dilutions of the DHCT solution to a 96-well plate.
Add the DPPH solution to each well and mix.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the DHCT sample.
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of DHCT.
Anti-Inflammatory Activity in LPS-Stimulated Macrophages
This in vitro assay assesses the ability of a compound to inhibit the inflammatory response in immune cells.
Methodology:
Cell Culture:
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
Assay Procedure:
Seed the RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with various concentrations of DHCT (synthetic or natural) for 1-2 hours.
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
Measurement of Inflammatory Mediators:
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
Cytokine Production (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the culture supernatant using commercially available ELISA kits.
COX-2 Expression: Analyze the protein expression of COX-2 in cell lysates by Western blotting.
Visualization of Signaling Pathways and Workflows
Caption: General experimental workflow for comparing synthetic and natural DHCT.
Caption: DHCT inhibits the NF-κB signaling pathway.
Caption: DHCT modulates the MAPK signaling pathway.[1]
Conclusion
The choice between synthetic and natural Dihydro-N-Caffeoyltyramine for experimental purposes hinges on the specific requirements of the study. For research demanding high purity, batch-to-batch consistency, and scalability, synthetic DHCT is the superior option.[2] It ensures that the observed biological effects are attributable to the compound itself and not to potential contaminants, thereby enhancing the reproducibility and reliability of the experimental data. Natural DHCT may be suitable for preliminary screening or studies where the synergistic effects of co-extracted compounds are being investigated. Ultimately, a thorough characterization of the chosen material is crucial for the interpretation of experimental outcomes.
Dihydro-N-Caffeoyltyramine: A Comparative Analysis of its Anti-Inflammatory and Antioxidant Mechanisms
For Immediate Release [City, State] – November 7, 2025 – In the landscape of novel therapeutic compounds, Dihydro-N-Caffeoyltyramine (DHCT) has emerged as a significant molecule with potent anti-inflammatory and antioxid...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
[City, State] – November 7, 2025 – In the landscape of novel therapeutic compounds, Dihydro-N-Caffeoyltyramine (DHCT) has emerged as a significant molecule with potent anti-inflammatory and antioxidant properties. A comprehensive review and comparison of its mechanism of action with established alternatives provide valuable insights for researchers and drug development professionals. This guide synthesizes available experimental data to objectively evaluate DHCT's performance against other compounds targeting similar cellular pathways.
Anti-Inflammatory Mechanism of Action: Inhibition of COX-2 through AP-1 and C/EBP Pathway
Dihydro-N-Caffeoyltyramine exerts its anti-inflammatory effects primarily by down-regulating the expression of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This regulation is achieved through the inhibition of the transcription factors Activator Protein-1 (AP-1) and CCAAT/enhancer-binding protein (C/EBP). Experimental evidence demonstrates that DHCT suppresses the induction of COX-2 mRNA and protein, leading to a dose-dependent inhibition of Prostaglandin E2 (PGE2) production. While a specific IC50 value for DHCT's inhibition of PGE2 has not been definitively reported in the reviewed literature, its dose-dependent effect is clearly established.
Comparative Analysis with COX-2 and AP-1 Inhibitors
To contextualize the efficacy of DHCT, a comparison with well-characterized inhibitors of COX-2 and AP-1 is presented below. Celecoxib and NS-398 are selective COX-2 inhibitors, while Resveratrol is known to inhibit AP-1 activity.
Note: IC50 values can vary depending on the experimental conditions.
Antioxidant Mechanism of Action
DHCT also exhibits significant antioxidant activity, contributing to its overall therapeutic potential. The primary mechanisms of antioxidant action for phenolic compounds like DHCT involve scavenging free radicals and chelating metal ions. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
dot
Caption: Workflow for assessing antioxidant activity.
Quantitative Antioxidant Activity
While specific IC50 values for DHCT in DPPH and ABTS assays are not yet widely published, the general antioxidant potential of caffeic acid derivatives is well-documented. For a comparative perspective, the IC50 values of common antioxidants are provided.
Compound
DPPH IC50 (µg/mL)
ABTS IC50 (µg/mL)
Dihydro-N-Caffeoyltyramine (DHCT)
Data not available
Data not available
Ascorbic Acid (Vitamin C)
~5
~2
Trolox (Vitamin E analog)
~8
~4
Experimental Protocols
COX-2 Inhibition Assay (General Protocol)
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
Stimulation: Cells are pre-treated with various concentrations of DHCT or control compounds for 1 hour. Subsequently, inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA).
PGE2 Measurement: After a 24-hour incubation period, the cell culture supernatant is collected. The concentration of PGE2 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Data Analysis: The percentage of PGE2 inhibition is calculated relative to the stimulated, untreated control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Electrophoretic Mobility Shift Assay (EMSA) for AP-1 and C/EBP
Nuclear Extract Preparation: Cells are treated with DHCT and/or an inflammatory stimulus. Nuclear proteins are then extracted using a nuclear extraction kit.
Probe Labeling: Double-stranded oligonucleotides containing the consensus binding sites for AP-1 or C/EBP are labeled with a non-radioactive label (e.g., biotin) or a radioactive isotope (e.g., ³²P).
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
Electrophoresis: The protein-DNA complexes are separated from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
Detection: The bands are visualized by chemiluminescence (for biotin-labeled probes) or autoradiography (for radioactively labeled probes). A decrease in the intensity of the shifted band in the presence of DHCT indicates inhibition of transcription factor binding.
DPPH Radical Scavenging Assay
Reaction Mixture: A solution of DPPH in methanol is prepared. Various concentrations of DHCT or a standard antioxidant are added to the DPPH solution.
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
ABTS Radical Cation Scavenging Assay
ABTS Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
Reaction Mixture: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Various concentrations of DHCT or a standard antioxidant are then added.
Incubation: The reaction is incubated for 6 minutes at room temperature.
Absorbance Measurement: The absorbance is measured at 734 nm.
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in the initial absorbance of the ABTS•+ solution.
Conclusion
Dihydro-N-Caffeoyltyramine presents a compelling profile as a dual-action anti-inflammatory and antioxidant agent. Its mechanism of inhibiting COX-2 expression through the modulation of AP-1 and C/EBP transcription factors offers a distinct approach compared to direct enzymatic inhibitors like Celecoxib. While further quantitative studies are needed to precisely determine its potency (IC50 values) for these effects, the existing data strongly supports its potential as a lead compound in the development of novel therapeutics for inflammatory and oxidative stress-related diseases. The detailed experimental protocols provided herein offer a framework for researchers to further validate and expand upon these findings.
The Neuroprotective Landscape of Dihydro-N-Caffeoyltyramine and its Analogs: A Comparative Guide
A comprehensive analysis of the neuroprotective effects of Dihydro-N-Caffeoyltyramine and its related phenolic amides in various neuronal cell lines. This guide provides researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive analysis of the neuroprotective effects of Dihydro-N-Caffeoyltyramine and its related phenolic amides in various neuronal cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental data, detailed methodologies, and insights into the underlying molecular mechanisms.
While direct experimental data on the neuroprotective effects of Dihydro-N-Caffeoyltyramine is currently limited in publicly available literature, significant research has been conducted on its close structural analog, trans-N-caffeoyltyramine. This guide presents a comparative summary of the neuroprotective properties of trans-N-caffeoyltyramine across different neuronal cell lines, offering valuable insights that may be extrapolated to Dihydro-N-Caffeoyltyramine, albeit with scientific caution due to the structural difference (a single versus a double bond in the propenamide linker).
Comparative Analysis of Neuroprotective Effects
The neuroprotective potential of trans-N-caffeoyltyramine has been primarily investigated in models of oxidative stress-induced neuronal injury. The following table summarizes the key quantitative findings from these studies.
Note: The data presented for trans-N-caffeoyltyramine serves as a surrogate to infer the potential neuroprotective profile of Dihydro-N-Caffeoyltyramine. Further experimental validation is necessary to confirm these effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on established methods used in the cited studies for evaluating neuroprotection.
Cell Culture and Treatment
PC12 Cells: The rat pheochromocytoma cell line, PC12, is cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in 96-well plates.
SH-SY5Y Cells: The human neuroblastoma cell line, SH-SY5Y, is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C and 5% CO₂.
Compound and Neurotoxin Administration: Dihydro-N-Caffeoyltyramine or its analogs are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For neuroprotection assays, cells are typically pre-treated with various concentrations of the compound for a specific duration (e.g., 24 hours) before being exposed to a neurotoxic agent like hydrogen peroxide (H₂O₂) for a further incubation period (e.g., 24 hours).
Assessment of Neuroprotective Effects
Cell Viability Assay (MTT Assay): Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay: Cell membrane integrity is assessed by measuring the activity of LDH released into the culture medium from damaged cells, using a commercially available LDH cytotoxicity assay kit.
Measurement of Intracellular Reactive Oxygen Species (ROS): Intracellular ROS levels are determined using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells are incubated with DCFH-DA, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
Apoptosis Assays: Apoptosis can be assessed by various methods, including Hoechst 33342 staining to observe nuclear morphology (chromatin condensation and fragmentation) or Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry to quantify early and late apoptotic cells.
Antioxidant Enzyme Activity and Malondialdehyde (MDA) Levels: The activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) levels, as well as the concentration of the lipid peroxidation product MDA, are measured in cell lysates using commercially available assay kits.
Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP are evaluated using fluorescent probes like JC-1 or Rhodamine 123. A decrease in the red/green fluorescence intensity ratio for JC-1 or a decrease in Rhodamine 123 fluorescence indicates mitochondrial depolarization.
Intracellular Calcium (Ca²⁺) Measurement: Intracellular calcium levels are measured using calcium-sensitive fluorescent dyes such as Fura-2/AM.
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of phenolic amides like Dihydro-N-Caffeoyltyramine are believed to be mediated through the modulation of several key signaling pathways.
Caption: Experimental workflow for assessing neuroprotective effects.
The following diagrams illustrate the key signaling pathways potentially modulated by Dihydro-N-Caffeoyltyramine.
Keap1/Nrf2 Signaling Pathway
This pathway is a critical regulator of the cellular antioxidant response.
Caption: Activation of the Nrf2 antioxidant response pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, and its inhibition is often associated with neuroprotection.
Caption: Inhibition of pro-apoptotic MAPK signaling cascades.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key pro-survival signaling cascade.
Caption: Activation of the pro-survival PI3K/Akt pathway.
Assessing the Synergistic Potential of Dihydro-N-Caffeoyltyramine: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals Dihydro-N-Caffeoyltyramine (DHCT), a phenolic amide with notable antioxidant and anti-inflammatory properties, presents a compelling candidate for combinati...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Dihydro-N-Caffeoyltyramine (DHCT), a phenolic amide with notable antioxidant and anti-inflammatory properties, presents a compelling candidate for combination therapies.[1] While direct experimental data on its synergistic effects with other compounds are nascent, this guide provides a framework for assessing such potential. By drawing parallels with structurally and functionally related polyphenols, we offer methodologies, data presentation templates, and mechanistic insights to facilitate future research in this promising area.
Potential Synergistic Combinations and Rationale
The exploration of DHCT in combination with other bioactive compounds is grounded in its known mechanisms of action. DHCT has been shown to suppress the expression of pro-inflammatory proteins like cyclooxygenase-2 (COX-2) by inhibiting the activation of MAP kinases (ERK and JNK) and transcription factors such as C/EBP and AP-1.[1] This suggests potential synergy with compounds that target complementary or downstream pathways.
Table 1: Hypothetical Synergistic Combinations with Dihydro-N-Caffeoyltyramine
Combination Compound
Therapeutic Area
Rationale for Synergy
Potential Endpoints to Measure
Quercetin
Anti-cancer, Anti-inflammatory
Quercetin is known to modulate PI3K/AKT, MAPK/ERK, and JAK/STAT3 signaling pathways.[2][3] Combining it with DHCT could lead to a more potent inhibition of cancer cell proliferation and inflammation by targeting multiple critical pathways.
Cell Viability (IC50), Apoptosis Rate, Protein expression of key signaling molecules.
Berberine
Anti-cancer, Metabolic Disease
Berberine has demonstrated synergistic anti-tumor effects by modulating pathways such as MAP kinase and inhibiting topoisomerases.[4][5] Its combination with DHCT could enhance efficacy in cancer and metabolic disorders.
Natural compounds like quercetin can enhance the efficacy of chemotherapeutic agents like docetaxel, potentially reducing required doses and side effects.[2] DHCT could act similarly by sensitizing cancer cells to conventional chemotherapy.
Dose-Reduction Index (DRI), Apoptosis assays (Annexin V/PI staining).[2]
Other Phenolic Antioxidants (e.g., Caffeic Acid, Ferulic Acid)
Antioxidant Formulations
Combinations of different phenolic compounds can lead to synergistic antioxidant effects by various mechanisms, including radical scavenging and regeneration of other antioxidants.[7][8][9]
To rigorously evaluate the synergistic effects of Dihydro-N-Caffeoyltyramine with other compounds, standardized experimental protocols are essential. The following methodologies are commonly employed in the field.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
This assay is fundamental for determining the cytotoxic or anti-proliferative effects of compounds, both individually and in combination.
Cell Seeding: Plate cells (e.g., cancer cell lines like MDA-MB-231 or macrophage cell lines for inflammation studies) in 96-well plates at a predetermined density (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight.[2]
Treatment: Treat the cells with varying concentrations of DHCT, the combination compound, and a fixed-ratio combination of both for a specified duration (e.g., 48 hours).[2]
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound and the combination. The synergistic effect can then be quantified using the Combination Index (CI) method based on the Chou-Talalay principle, where CI < 1 indicates synergy.
Apoptosis Assays (e.g., Annexin V-FITC and Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the combination treatment.
Cell Treatment: Seed cells in 6-well plates and treat them with the individual compounds and their combination at their respective IC50 concentrations for a set time (e.g., 48 hours).[2]
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2]
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the apoptotic cell population in the combination treatment compared to individual treatments indicates a synergistic pro-apoptotic effect.
Western Blot Analysis
This technique is used to measure changes in the expression and phosphorylation levels of key proteins within signaling pathways affected by the compound combination.
Protein Extraction: Following treatment, lyse the cells in a suitable buffer to extract total protein.
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Block the membrane and incubate it with primary antibodies against the target proteins (e.g., p-ERK, p-JNK, Akt, Bcl-2, Caspase-3) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a corresponding secondary antibody.
Detection and Analysis: Visualize the protein bands using an appropriate detection system and quantify the band intensities to determine the relative protein expression levels.
Visualizing Mechanisms and Workflows
Diagrams are crucial for illustrating the complex interactions in signaling pathways and for outlining experimental procedures.
Proper Disposal of Dihydro-N-Caffeoyltyramine: A Guide for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals This document provides essential safety and logistical information for the proper disposal of Dihydro-N-Caffeoyltyramine, a comp...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Dihydro-N-Caffeoyltyramine, a compound with antioxidant and antifungal activities used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The following guidelines are based on general laboratory chemical waste management principles and specific data available for similar compounds.
I. Hazard Assessment and Waste Categorization
While a specific Safety Data Sheet (SDS) for Dihydro-N-Caffeoyltyramine was not identified, an SDS for the structurally similar compound N-trans-Caffeoyltyramine indicates that it is very toxic to aquatic life with long-lasting effects .[1][2] Therefore, as a precautionary measure, Dihydro-N-Caffeoyltyramine waste should be treated as hazardous environmental waste. It is not classified as flammable, explosive, or reactive under normal laboratory conditions.[1]
The following table summarizes key physical and chemical properties of Dihydro-N-Caffeoyltyramine.
Property
Value
Molecular Formula
C₁₇H₁₉NO₄
Molecular Weight
301.35 g/mol
Melting Point
162-164 °C
Boiling Point
640.6 ± 55.0 °C at 760 mmHg
Density
1.289 ± 0.06 g/cm³
Appearance
White to off-white solid
(Source: BOC Sciences)[]
III. Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Collection:
Solid Waste:
Collect all solid Dihydro-N-Caffeoyltyramine waste, including unused or expired product and contaminated materials (e.g., weigh boats, filter paper), in a dedicated, compatible hazardous waste container.[5][6][7]
The container should be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.[7]
Do not mix this waste with other waste streams, particularly solvents or reactive chemicals.[5][7]
Solutions:
Aqueous solutions containing Dihydro-N-Caffeoyltyramine should not be disposed of down the drain due to aquatic toxicity.[1][8]
Collect aqueous waste in a separate, sealed, and clearly labeled hazardous waste container.
Empty Containers:
The original product container, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected as hazardous waste.
After triple-rinsing and removal of the label, the container may be disposed of as non-hazardous waste, provided there is no residual hazardous material.[7]
3. Labeling and Storage:
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "Dihydro-N-Caffeoyltyramine," and the associated hazard (Environmental Hazard/Aquatic Toxin).[6]
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5][6]
The SAA must be at or near the point of generation and inspected weekly for leaks.[5][6]
4. Final Disposal:
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6]
Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[1]
IV. Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the experimental workflow incorporating waste disposal and the logical decision-making process for handling Dihydro-N-Caffeoyltyramine waste.
Caption: Experimental workflow leading to the proper disposal protocol for Dihydro-N-Caffeoyltyramine waste.
Caption: Decision pathway for the segregation and disposal of different forms of Dihydro-N-Caffeoyltyramine waste.